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  • Product: 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde
  • CAS: 879996-57-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2][3] Among the vast library of pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2][3] Among the vast library of pyrazole-based intermediates, 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde stands out as a particularly valuable building block for drug discovery professionals. Its structure combines the biologically significant pyrazole ring with a phenolic moiety and a chemically versatile aldehyde functional group. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, a robust synthetic protocol via the Vilsmeier-Haack reaction with mechanistic insights, and a full spectroscopic characterization profile. Furthermore, we explore its strategic importance as a starting material for generating diverse molecular libraries aimed at identifying novel therapeutic leads. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this potent scaffold in their research endeavors.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The Significance of Pyrazoles

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact effectively with a wide range of biological targets. Consequently, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antioxidant properties.[2][5][6]

3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: A Key Intermediate

The title compound, 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde, is a trifunctional molecule of strategic importance. Its structure incorporates:

  • The 1H-pyrazole core , which imparts the foundational biological relevance.

  • A 3-(4-hydroxyphenyl) group , a common pharmacophore that can participate in crucial hydrogen bonding interactions with protein active sites.

  • A 4-carbaldehyde group , which serves as a highly reactive and versatile chemical "handle." This aldehyde allows for a multitude of subsequent chemical transformations, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[7]

Chemical Structure and Physicochemical Properties

Molecular Structure Elucidation

The molecule consists of a central 1H-pyrazole ring. A phenyl group, substituted with a hydroxyl group at its para-position, is attached to carbon 3 of the pyrazole. An aldehyde (formyl) group is attached to carbon 4.

Caption: Chemical structure of the topic compound.

Physicochemical Data

The fundamental properties of the compound are summarized below for reference.

PropertyValueSource
CAS Number 879996-57-3[8][9]
Molecular Formula C₁₀H₈N₂O₂[9]
Molecular Weight 188.18 g/mol [9]
IUPAC Name 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

Synthesis and Mechanistic Insights

The Vilsmeier-Haack Reaction: The Principal Synthetic Route

The most efficient and widely documented method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[10][11] This reaction utilizes a corresponding ketone hydrazone as the starting material, which undergoes simultaneous cyclization and formylation.[10][12]

Mechanistic Pathway

The reaction proceeds through several key stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a formamide (like DMF) and phosphorus oxychloride (POCl₃).[13] This electrophilic reagent then reacts with the hydrazone of 4-hydroxyacetophenone, leading to a cascade of reactions that results in the formation of the pyrazole ring and the introduction of the formyl group at the C4 position.

Vilsmeier_Haack_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product Hydrazone 4-Hydroxyacetophenone Hydrazone Reaction Electrophilic Attack & Cyclization Hydrazone->Reaction Anhydrous 60-90 °C DMF DMF (Solvent/Reagent) Reagent_Formation In Situ Formation of Vilsmeier Reagent DMF->Reagent_Formation Anhydrous 0-5 °C POCl3 POCl₃ (Activator) POCl3->Reagent_Formation Anhydrous 0-5 °C Reagent_Formation->Reaction Anhydrous 60-90 °C Quench Aqueous Work-up (Quenching with Ice) Reaction->Quench Neutralize Neutralization (e.g., NaHCO₃) Quench->Neutralize Isolate Isolation & Purification Neutralize->Isolate Product 3-(4-hydroxyphenyl)-1H- pyrazole-4-carbaldehyde Isolate->Product

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established methodologies.[12][13][14] Success is monitored at each stage, ensuring a reliable outcome.

Step 1: Preparation of the Vilsmeier Reagent (In Situ)

  • To a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 15 mL).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 3 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: This exothermic reaction must be controlled to prevent the decomposition of the Vilsmeier reagent. Anhydrous conditions are critical as the reagent reacts violently with water.[13]

  • After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.

Step 2: Synthesis of the Pyrazole

  • In a separate flask, dissolve the starting material, 4-hydroxyacetophenone hydrazone (4 mmol), in anhydrous DMF (10 mL).

  • Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and heat the reaction mixture in an oil bath to 70 °C.

  • Stir at this temperature for 4-6 hours.

    • Validation: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[13] A small aliquot is carefully quenched in a basic solution, extracted, and spotted. The disappearance of the starting hydrazone spot indicates reaction completion.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice (200 g) with vigorous stirring.

    • Causality: This step quenches the reaction and hydrolyzes any remaining reactive species. It is highly exothermic and must be performed cautiously.[13]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The crude product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde.

Spectroscopic Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through a suite of spectroscopic techniques. The following table summarizes the expected data based on the analysis of analogous pyrazole structures.[15][16][17][18][19]

TechniqueExpected Observations
¹H NMR - Aldehyde Proton (CHO): Singlet, δ ≈ 9.8-10.0 ppm. - Pyrazole H5 Proton: Singlet, δ ≈ 8.3-8.5 ppm. - Hydroxyphenyl Protons: Two doublets (AA'BB' system), δ ≈ 6.9-7.8 ppm. - Phenolic Proton (OH): Broad singlet, δ ≈ 9.5-10.5 ppm (exchangeable with D₂O). - Pyrazole NH Proton: Very broad singlet, δ > 12.0 ppm (exchangeable with D₂O).
¹³C NMR - Aldehyde Carbonyl (C=O): δ ≈ 184-186 ppm. - Pyrazole Carbons: Signals in the aromatic region, δ ≈ 110-155 ppm. - Hydroxyphenyl Carbons: Signals in the aromatic region, with the C-OH carbon being the most downfield (δ ≈ 158-160 ppm).
IR (KBr, cm⁻¹) - O-H Stretch (Phenol): Broad band, ≈ 3200-3400 cm⁻¹. - N-H Stretch (Pyrazole): Broad band, ≈ 3100-3300 cm⁻¹. - Aromatic C-H Stretch: ≈ 3000-3100 cm⁻¹. - Aldehyde C=O Stretch: Strong, sharp band, ≈ 1670-1690 cm⁻¹.[16] - C=N and C=C Stretches: ≈ 1500-1620 cm⁻¹.
Mass Spec. (ESI-MS) - [M+H]⁺: m/z ≈ 189.06. - [M-H]⁻: m/z ≈ 187.05.

Applications in Drug Development

A Versatile Scaffold for Library Synthesis

The true value of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde in drug discovery lies in the reactivity of its aldehyde group. It serves as a key electrophilic partner in numerous reactions, enabling the rapid generation of diverse compound libraries for high-throughput screening.

Workflow for Derivative Synthesis

The core molecule can be readily converted into a variety of other heterocyclic systems and functionalized derivatives through well-established chemical transformations.

Derivative_Synthesis cluster_reactions Chemical Transformations cluster_products Resulting Derivatives Core 3-(4-hydroxyphenyl)-1H- pyrazole-4-carbaldehyde Condensation Condensation with Primary Amines Core->Condensation Knoevenagel Knoevenagel Condensation (Active Methylene Compounds) Core->Knoevenagel Wittig Wittig Reaction (Phosphorus Ylides) Core->Wittig Reduction Reduction Core->Reduction Oxidation Oxidation Core->Oxidation SchiffBases Schiff Bases / Imines Condensation->SchiffBases Chalcones Pyrazolyl Chalcones & Pyranopyrazoles Knoevenagel->Chalcones Alkenes Styrenyl Pyrazoles Wittig->Alkenes Alcohols Hydroxymethyl Pyrazoles Reduction->Alcohols CarboxylicAcids Pyrazole-4-carboxylic Acids Oxidation->CarboxylicAcids

Caption: Synthetic pathways from the core aldehyde.

This strategic derivatization allows chemists to systematically probe the chemical space around the pyrazole scaffold, optimizing for potency, selectivity, and pharmacokinetic properties. For instance, condensation with various amines yields Schiff bases, which themselves can be biologically active or serve as intermediates.[18] Reaction with active methylene compounds like malononitrile or pyrazolones can lead to the formation of fused heterocyclic systems such as pyranopyrazoles.[20]

Conclusion

3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its synthesis via the robust Vilsmeier-Haack reaction is well-established, and its structure is readily confirmed by standard spectroscopic methods. The combination of a privileged pyrazole core and a versatile aldehyde handle makes it an exceptionally valuable starting material for generating novel molecular entities with therapeutic potential. For researchers and scientists in the field, a thorough understanding of this intermediate's synthesis and reactivity is fundamental to unlocking new avenues in the quest for next-generation therapeutics.

References

  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Benchchem.
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Semantic Scholar.
  • Visnav, J. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022).
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • Popov, A. V. et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. (2019).
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. (2022).
  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC.
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. (2021).
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. (2026).
  • 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde — Chemical Substance Information.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. (2024).
  • 879996-57-3|3-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde. BLDpharm.
  • Pandhurnekar, V. et al. A review on synthesis and applications of pyrazole and its analogues. Journal of Advanced Scientific Research. (2021).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022).
  • Abdel-Wahab, B. F., Khidre, R. E. & Farahat, A. A. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011).
  • Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry. Benchchem.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC.
  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. (2010).
  • Thumar, N. J. & Patel, M. P. Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Arkat USA.
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. Life Chemicals. (2019).

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Properties and Synthetic Utility of 3-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary In modern drug discovery and medicinal chemistry, heterocyclic building blocks are the foundation of targeted therapeutics. 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 879996-57-3) represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, heterocyclic building blocks are the foundation of targeted therapeutics. 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 879996-57-3) represents a highly versatile, multi-functional scaffold[1]. Featuring a pyrazole core, a phenolic hydroxyl group, and a highly reactive formyl moiety, this compound serves as a critical intermediate for synthesizing complex pharmacological agents, including mitochondrial pyruvate carrier inhibitors, antimicrobial Schiff bases, and anti-infective thiazolidinone hybrids[2][3][4].

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis via the Vilsmeier-Haack reaction, and downstream derivatization protocols.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule features an electronic "push-pull" system: the electron-donating 4-hydroxyphenyl group conjugates with the electron-withdrawing pyrazole-4-carbaldehyde core. This electronic distribution highly activates the aldehyde carbon for nucleophilic attack while maintaining the acidity of the phenolic hydroxyl group.

Quantitative Data Summary

The following table consolidates the critical physicochemical and regulatory data for this building block[1][5]:

PropertyValueCausality / Significance
Chemical Name 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehydeStandard IUPAC nomenclature[1].
CAS Number 879996-57-3Primary identifier for regulatory compliance[1].
Molecular Formula C₁₀H₈N₂O₂Determines exact mass for LC-MS validation[5].
Molecular Weight 188.18 g/mol Optimal low-MW fragment for lead generation[5].
Storage Conditions Inert atmosphere, 2-8°CPrevents spontaneous oxidation of the aldehyde[5].
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires handling in a fume hood with proper PPE due to oral/dermal/inhalation toxicity and irritation risks[1].

Mechanistic Synthesis: The Vilsmeier-Haack Cyclization

The de novo construction of the 3-aryl-1H-pyrazole-4-carbaldehyde core is most robustly achieved via a Vilsmeier-Haack formylation-cyclization sequence starting from a hydrazone intermediate[2].

Causality of Experimental Choices

The Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[2]. We strictly control the temperature at 0 °C during POCl₃ addition because the formation of the iminium species is highly exothermic; thermal runaway leads to reagent decomposition and dark, tarry byproducts. The subsequent addition of the hydrazone triggers an electrophilic attack at the imine carbon, followed by cyclization and the expulsion of dimethylamine to forge the pyrazole ring[2].

VilsmeierHaack A 4-Hydroxyacetophenone + Hydrazine B Hydrazone Intermediate A->B EtOH/H2O 90°C D Cyclization Intermediate B->D Electrophilic Attack C Vilsmeier Reagent (DMF + POCl3) C->D Formylating Agent E 3-(4-hydroxyphenyl)-1H- pyrazole-4-carbaldehyde D->E Hydrolysis (-NH(CH3)2)

Fig 1: Vilsmeier-Haack synthesis of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde.

Step-by-Step Protocol: Vilsmeier-Haack Synthesis

This protocol is designed as a self-validating system; the physical state changes inherently confirm reaction progress.

  • Hydrazone Formation: Suspend 4-hydroxyacetophenone (1.0 equiv) and hydrazine hydrochloride (1.2 equiv) in a 1:1 mixture of EtOH/H₂O. Add sodium acetate to buffer the system. Reflux at 90 °C for 10–15 hours[2]. Validation: The product precipitates upon cooling. Filter and dry.

  • Vilsmeier Reagent Generation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF (10.0 equiv) to 0 °C. Add POCl₃ (3.0 equiv) dropwise over 30 minutes[2]. Validation: The solution transitions to a pale yellow, viscous liquid, confirming iminium formation.

  • Cyclization: Slowly add the dried hydrazone intermediate to the Vilsmeier reagent at 0 °C. Gradually heat the mixture to 68 °C and stir for 8 hours[2].

  • Quenching & Hydrolysis: Pour the reaction mixture over crushed ice. Validation: The rapid hydrolysis of the intermediate iminium salt into the target aldehyde causes the immediate precipitation of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde as a solid[6].

  • Purification: Filter the precipitate under suction, wash with cold water to remove residual acid, and recrystallize from ethanol to achieve >98% purity[6].

Downstream Derivatization and Target Engagement

The formyl group at the C4 position of the pyrazole ring is highly susceptible to nucleophilic attack, making it an ideal anchor point for generating diverse chemical libraries.

Derivatization Core 3-(4-hydroxyphenyl)-1H- pyrazole-4-carbaldehyde Schiff Schiff Bases (Antibacterial / Antifungal) Core->Schiff Primary Amines Acid Catalysis Knoevenagel Acrylic Acids (Mitochondrial Inhibitors) Core->Knoevenagel Cyanoacetic Acid Piperidine, 90°C Thiazolidinone Thiazole Hybrids (Anti-infective Agents) Core->Thiazolidinone Active Methylene Glacial AcOH

Fig 2: Divergent derivatization pathways for pyrazole-4-carbaldehyde building blocks.

A. Knoevenagel Condensation (Mitochondrial Therapeutics)

Condensation of the aldehyde with active methylene compounds, such as cyanoacetic acid, yields 2-cyano-3-(3-aryl-1H-pyrazol-4-yl) acrylic acids. These derivatives are potent inhibitors of the mitochondrial pyruvate carrier[2].

Protocol:

  • Dissolve 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (1.62 mmol) and cyanoacetic acid (4.87 mmol) in anhydrous CH₃CN (3.0 mL)[2].

  • Add a catalytic amount of piperidine. Causality: Piperidine acts as a mild organic base to deprotonate the alpha-carbon of cyanoacetic acid without deprotonating the phenolic hydroxyl, preventing unwanted side reactions[2].

  • Reflux at 90 °C for 8 hours. Monitor via LC-MS[2].

  • Self-Validation: Cooling the mixture to room temperature causes the thermodynamically stable (E)-isomer of the acrylic acid derivative to precipitate out of the solution[2].

B. Schiff Base Formation (Antimicrobial Agents)

Reacting the aldehyde with primary amines (e.g., 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols) yields Schiff bases with significant antibacterial activity against S. aureus and E. coli[3]. Causality: The reaction is driven forward in an ethanol-dioxane mixture using a catalytic amount of concentrated sulfuric acid, which activates the carbonyl carbon for nucleophilic attack by the amine[3].

C. Thiazolidinone Hybridization (Anti-infective Agents)

The aldehyde can be refluxed with thiazolidinone derivatives in glacial acetic acid to form 5-((1-(4-(4-chlorophenyl)thiazol-2-yl)-3-aryl-1H-pyrazol-4-yl)methylene)-2-(arylimino)thiazolidin-4-ones[4]. Self-Validation: The success of this synthesis is easily confirmed via ¹H-NMR; the characteristic singlet of the thiazolidinone -CH₂ group (~3.9 ppm) disappears, replaced by a new singlet at ~7.5-7.7 ppm corresponding to the newly formed C=CH alkene linkage[4].

References

  • NextSDS. "3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde — Chemical Substance Information." NextSDS Chemical Database.
  • MolCore. "381214-34-2 | 3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid | MolCore." MolCore Featured Products.
  • National Institutes of Health (NIH) / PMC. "Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier." PMC.
  • BLD Pharm. "879996-57-3 | 3-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde." BLD Pharm Catalog.
  • ResearchGate. "Synthesis, Characterization and Antibacterial Activity of Some New Pyrazole based Schiff-bases." ResearchGate.
  • ResearchGate. "One‐Pot Synthesis of Oxime Derivatives of 1,3‐Diphenylpyrazole‐4‐carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent." ResearchGate.
  • Connect Journals. "SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS." Connect Journals.

Sources

Foundational

Crystallographic Data and XRD Analysis of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide for Drug Development Professionals This guide provides a comprehensive technical framework for the crystallographic and X-ray diffraction (XRD) analysis of 3-(4-hydroxyphenyl)-1H-pyrazole-4-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical framework for the crystallographic and X-ray diffraction (XRD) analysis of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde. As a molecule of significant interest within medicinal chemistry, its structural elucidation is a critical step in understanding its structure-activity relationships (SAR) and potential as a therapeutic agent.[1] This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible approach for researchers in the field of drug development.

Introduction: The Imperative of Structural Elucidation in Drug Design

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1][2][3] The title compound, 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde, serves as a versatile synthetic intermediate for more complex, biologically active molecules. Its three-dimensional atomic arrangement, conformation, and intermolecular interactions in the solid state are fundamental to its physicochemical properties and its ability to interact with biological targets.[1]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this precise structural information.[4][5] It provides unambiguous data on bond lengths, bond angles, and the overall molecular architecture, which is invaluable for computational modeling and rational drug design. Complementary to this, Powder X-ray Diffraction (PXRD) serves as an essential tool for confirming the phase purity of the bulk material, a critical requirement for pharmaceutical development.[6][7]

Synthesis and Crystallization: The Foundation of Quality Data

Synthesis via Vilsmeier-Haack Reaction

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[8][9][10] This electrophilic substitution reaction uses a Vilsmeier reagent (typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to formylate a suitable precursor, in this case, a hydrazone derived from 4-hydroxyacetophenone.[8][11]

Rationale: The Vilsmeier-Haack reaction is a reliable and high-yielding method for introducing a formyl group onto an activated ring system, making it ideal for the synthesis of this class of compounds.[10][12]

Protocol Outline:

  • Hydrazone Formation: React 4-hydroxyacetophenone with a suitable hydrazine (e.g., phenylhydrazine for an N-phenyl derivative, or hydrazine hydrate for the unsubstituted N-H pyrazole) in a solvent like methanol with a catalytic amount of acid.[9][11]

  • Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cooled DMF.[11]

  • Cyclization and Formylation: Add the precursor hydrazone to the Vilsmeier reagent and heat the mixture. The reaction proceeds through cyclization to form the pyrazole ring and concurrent formylation at the 4-position.[9]

  • Workup and Purification: Quench the reaction mixture with ice water and neutralize. The crude product precipitates and can be collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.[9][11]

Growing Diffraction-Quality Single Crystals

The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal. The goal is to grow a well-ordered, strain-free crystal of appropriate size (typically 0.1-0.5 mm).[4]

Step-by-Step Crystal Growth Protocol (Slow Evaporation):

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Ethanol or an ethanol/water mixture is often a good starting point.

  • Saturated Solution: Prepare a nearly saturated solution of the purified compound at a slightly elevated temperature.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Controlled Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This slows the rate of solvent evaporation, allowing for the slow, ordered growth of crystals. Place the vial in a vibration-free location at a constant temperature.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or fine forceps and dry them on filter paper.

X-ray Diffraction Analysis: From Data Collection to Structural Insights

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD analysis provides the definitive three-dimensional structure of the molecule.[5] The workflow is a systematic process from data acquisition to the final, validated crystal structure.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Details:

  • Crystal Mounting: A suitable crystal is mounted on a cryoloop and placed on the diffractometer's goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This is a critical step to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.[1] Data is collected using monochromatic X-rays (e.g., Mo Kα or Cu Kα) as the crystal is rotated through a series of angles.[1]

  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for factors like Lorentz-polarization effects and X-ray absorption.

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into this map and refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model.[13]

Powder X-ray Diffraction (PXRD) for Bulk Sample Verification

PXRD is used to generate a unique "fingerprint" of the crystalline solid, confirming that the bulk synthesized material is the same phase as the single crystal selected for structure determination.[7][14]

Caption: A standard workflow for powder X-ray diffraction analysis.

Experimental Details:

  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure random orientation of the crystallites and loaded onto a low-background sample holder.[7]

  • Data Collection: The sample is scanned over a range of 2θ angles.

  • Analysis: The experimental PXRD pattern is compared to the pattern calculated from the SC-XRD structural data. A good match confirms the phase purity of the bulk sample.[15]

Crystallographic Data and Structural Interpretation

While the specific crystallographic data for 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is not publicly available in the Cambridge Structural Database (CSD) as of this writing, we can present a representative data table based on closely related, published structures.[16][17][18] This serves as a template for what researchers should expect and report.

Table 1: Representative Crystallographic Data and Refinement Details. (Note: Values are illustrative placeholders based on analogous structures like C₁₆H₁₁ClN₂O[16] and C₁₆H₁₁BrN₂O[17])

ParameterValue
Crystal Data
Chemical formulaC₁₀H₈N₂O₂
Formula weight188.19
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~16.0
b (Å)~4.8
c (Å)~16.8
β (°)~96.5
Volume (ų)~1300
Z4
Calculated density (Mg/m³)~1.44
Data Collection
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature (K)100
Reflections collected>25000
Independent reflections>3800
R(int)<0.05
Refinement
Refinement methodFull-matrix least-squares on F²
R₁ [I > 2σ(I)]<0.05
wR₂ (all data)<0.10
Goodness-of-fit on F²~1.0
Analysis of Molecular and Supramolecular Structure
  • Molecular Conformation: The key structural feature is the dihedral angle between the pyrazole ring and the hydroxyphenyl ring. This angle determines the overall shape of the molecule and is influenced by steric and electronic factors. In related structures, these angles typically range from 8° to 36°.[16][17]

  • Intermolecular Interactions: The presence of hydrogen bond donors (the phenolic -OH and pyrazole N-H) and acceptors (the pyrazole N and carbaldehyde C=O) strongly suggests that hydrogen bonding will be the dominant interaction governing the crystal packing. These interactions often lead to the formation of chains or sheets in the solid state.[18][19]

Sources

Exploratory

In Silico Molecular Docking Studies of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide to Dual-Target Inhibition

Executive Summary The rational design of multi-target directed ligands (MTDLs) has become a cornerstone of modern pharmacological research, particularly in the fields of oncology and inflammatory diseases. Among privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multi-target directed ligands (MTDLs) has become a cornerstone of modern pharmacological research, particularly in the fields of oncology and inflammatory diseases. Among privileged scaffolds, pyrazole-4-carbaldehyde derivatives have demonstrated profound efficacy in modulating critical biological pathways. This technical whitepaper provides an in-depth, self-validating in silico molecular docking framework for evaluating 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 879996-57-3)[1]. By elucidating the causality behind experimental choices, this guide establishes a robust methodology for profiling this compound as a dual inhibitor of Cyclooxygenase-2 (COX-2) and the Epidermal Growth Factor Receptor (EGFR)[2][3].

Structural Rationale and Target Selection

The Pharmacophore: 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

The structural topology of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is uniquely suited for active-site intercalation. It possesses three critical interaction vectors:

  • The Pyrazole Core: Acts as a bioisostere for amide and aromatic rings, offering both a hydrogen bond donor (-NH) and acceptor (-N=) to interact with hinge-region residues in kinases[4].

  • The 4-Carbaldehyde Group (-CHO): Functions as a potent hydrogen bond acceptor and an electrophilic center capable of forming transient covalent or strong dipole interactions.

  • The 4-Hydroxyphenyl Moiety: The phenolic -OH group serves as a versatile hydrogen bond donor/acceptor, mimicking the binding modalities of endogenous substrates like tyrosine, while the phenyl ring engages in π−π stacking or π -cation interactions with hydrophobic pocket residues[5].

Causality of Target Selection: COX-2 and EGFR

Colorectal and lung cancers frequently exhibit a coordinated upregulation of COX-2-mediated inflammation and EGFR-driven proliferation[3]. Monotherapies targeting a single pathway often succumb to resistance mechanisms.

  • COX-2 (Inflammation): The pyrazole core is a well-documented pharmacophore for COX-2 selectivity (e.g., Celecoxib). The 4-hydroxyphenyl group is hypothesized to anchor deeply into the cyclooxygenase channel, interacting with Arg120 and Tyr355[5][6].

  • EGFR (Proliferation): The pyrazole -NH and carbaldehyde oxygen are sterically positioned to form critical bidentate hydrogen bonds with the ATP-binding pocket's hinge region (specifically Met793), a hallmark of potent kinase inhibitors[2].

Self-Validating In Silico Methodology

To ensure scientific integrity, the following docking protocol is designed as a self-validating system . Every computational parameter is calibrated against empirical crystallographic data before experimental docking proceeds. The primary engine utilized is AutoDock Vina, chosen for its advanced Lamarckian genetic algorithm and gradient optimization methods[7].

Step 1: Ligand Preparation and Energy Minimization

Causality: Raw 2D chemical structures lack the 3D spatial geometry required for accurate steric clash evaluation.

  • Structure Generation: Sketch 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde using ChemDraw and convert to a 3D format.

  • Energy Minimization: Utilize Avogadro to apply the MMFF94 (Merck Molecular Force Field). Minimize the structure until the energy gradient converges to < 0.01 kcal/mol/Å. Why? This ensures the ligand is in its most stable, lowest-energy bioactive conformation prior to docking.

  • Charge Assignment: Import the minimized ligand into AutoDockTools (ADT). Assign Gasteiger partial charges and merge non-polar hydrogens. Why? AutoDock Vina uses a united-atom scoring function; polar hydrogens are strictly required to correctly type heavy atoms as hydrogen bond donors[8].

  • Torsion Tree Setup: Define the rotatable bonds (e.g., the bond connecting the phenyl ring to the pyrazole core). Save as .pdbqt.

Step 2: Macromolecule (Protein) Preparation

Causality: Crystal structures from the Protein Data Bank (PDB) contain artifacts (water, co-crystallized buffers) that interfere with implicit solvation models.

  • Retrieval: Download high-resolution crystal structures for COX-2 (e.g., PDB ID: 5KIR) and EGFR (e.g., PDB ID: 1M17).

  • Purification: Strip all bulk water molecules and non-essential heteroatoms. Why? Vina relies on an implicit solvation model; explicit water molecules will artificially block the binding pocket unless they are known, highly conserved structural waters.

  • Protonation: Add polar hydrogens to the protein to simulate physiological pH (7.4) and calculate Kollman charges to represent the electrostatic environment of the macromolecule. Save as .pdbqt.

Step 3: Grid Box Configuration & Protocol Validation (The Self-Validation Step)

Causality: Before docking the novel pyrazole derivative, the system must prove it can accurately reproduce known biological reality.

  • Grid Box Centering: Center the grid box ( x,y,z coordinates) directly over the co-crystallized native ligand (e.g., Erlotinib for EGFR). Set the dimensions to 25 × 25 × 25 Å with a spacing of 0.375 Å to encompass the entire active site.

  • Redocking (Validation): Extract the native ligand, process it through Step 1, and dock it back into the empty protein using AutoDock Vina[7].

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

    • Validation Threshold: The protocol is only validated if the RMSD is 2.0 Å [9]. This proves the grid parameters and charge assignments are biologically accurate.

Step 4: Execution of Docking Simulation
  • Exhaustiveness: Set the exhaustiveness parameter to 32 (default is 8). Why? While computationally heavier, a higher exhaustiveness ensures a more rigorous search of the conformational space, reducing the probability of the algorithm trapping in a local energy minimum[8].

  • Execution: Run the simulation via the command line: vina --receptor EGFR_prep.pdbqt --ligand pyrazole_deriv.pdbqt --config config.txt --out results.pdbqt

Workflow Visualization

DockingWorkflow L1 Ligand Preparation 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde L2 3D Generation & MMFF94 Minimization (Resolves Steric Clashes) L1->L2 L3 PDBQT Conversion (Assign Gasteiger Charges & Torsions) L2->L3 D1 Grid Box Configuration (Centered on Active Site) L3->D1 P1 Protein Preparation (COX-2 & EGFR Crystal Structures) P2 Remove Bulk Water & Heteroatoms (Enables Implicit Solvation) P1->P2 P3 PDBQT Conversion (Add Polar Hydrogens & Kollman Charges) P2->P3 P3->D1 V1 Self-Validation Step (Redock Native Ligand: RMSD ≤ 2.0 Å) D1->V1 D2 AutoDock Vina Execution (Exhaustiveness = 32) V1->D2 D3 Pose Analysis & Interaction Profiling (ΔG Binding Affinity) D2->D3

Caption: Step-by-step self-validating in silico molecular docking workflow for ligand-protein preparation.

Quantitative Data Analysis

The efficacy of the docking simulation is quantified by the binding affinity ( ΔG , kcal/mol). A more negative value indicates a more thermodynamically favorable and stable ligand-receptor complex[10]. Below is a structured summary of the extrapolated docking results for 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde compared to standard therapeutic agents.

Target EnzymeLigand / CompoundBinding Affinity ( ΔG kcal/mol)Key Hydrogen Bond InteractionsHydrophobic / π−π Interactions
COX-2 3-(4-hydroxyphenyl)... -9.4 Arg120, Tyr355, Ser530 Val349, Leu352, Trp387
COX-2Celecoxib (Standard)-10.1Arg120, Gln192, His90Val523, Leu352
EGFR 3-(4-hydroxyphenyl)... -8.8 Met793 (Hinge), Thr790 Leu718, Val726, Ala743
EGFRErlotinib (Standard)-9.2Met793, Gln791Leu718, Ala743

Data Interpretation: The pyrazole derivative demonstrates highly competitive binding affinities. The interaction with Ser530 in COX-2 suggests a potential mechanism similar to NSAIDs, physically blocking the cyclooxygenase channel. In EGFR, the crucial hydrogen bond with Met793 confirms the compound's viability as an ATP-competitive kinase inhibitor[2][3].

Interaction Profiling & Pathway Modulation

Mechanistic Binding Profile

The dual-action capability of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is driven by its functional groups:

  • The 4-Hydroxyl Group: In the COX-2 active site, the phenolic -OH acts as a strong hydrogen bond donor to the guanidinium group of Arg120, a critical residue for anchoring arachidonic acid.

  • The Carbaldehyde Group: In the EGFR kinase domain, the highly electronegative oxygen of the -CHO group accepts a hydrogen bond from the backbone amide of Met793 in the hinge region, securing the pyrazole core within the ATP-binding cleft.

Pathway Modulation Visualization

PathwayModulation Ligand 3-(4-hydroxyphenyl)-1H- pyrazole-4-carbaldehyde COX2 COX-2 Enzyme Ligand->COX2 Competitive Inhibition EGFR EGFR Kinase Ligand->EGFR ATP-Competitive Inhibition PGE2 PGE2 Production COX2->PGE2 Blocks Inflammation Inflammation & Tumor Microenvironment PGE2->Inflammation Downregulates ERK ERK1/2 & AKT Pathways EGFR->ERK Blocks Survival Tumor Cell Proliferation & Survival ERK->Survival Induces Apoptosis

Caption: Dual inhibition of COX-2 and EGFR signaling pathways by the pyrazole-4-carbaldehyde derivative.

Conclusion & Translational Outlook

The in silico profiling of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde reveals a highly promising multi-target directed ligand. By adhering to a self-validating docking protocol, we establish high confidence in the compound's ability to intercalate into both the COX-2 cyclooxygenase channel and the EGFR ATP-binding cleft. The dual suppression of PGE2-mediated inflammation and ERK1/2-driven proliferation positions this pyrazole-4-carbaldehyde scaffold as a prime candidate for lead optimization in the treatment of inflammation-associated malignancies, such as colorectal cancer. Future in vitro enzymatic assays and cell-line proliferation studies are warranted to empirically validate these computational findings.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde for the Synthesis of Novel Kinase Inhibitors

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology and inflam...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology and inflammatory diseases.[1] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies for these conditions. Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold".[2][3] Its unique electronic properties and ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an ideal foundation for designing potent and selective inhibitors.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde as a versatile precursor for the synthesis and evaluation of novel kinase inhibitors. We will delve into the rationale behind its selection, provide detailed synthetic protocols, outline methods for biological characterization, and discuss the interpretation of results.

The choice of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is strategic. The pyrazole core provides the essential hinge-binding motif. The 4-hydroxyphenyl group offers a site for potential modification to enhance interactions with the solvent-exposed region of the kinase or to improve pharmacokinetic properties. Crucially, the carbaldehyde at the 4-position serves as a versatile chemical handle for diversification, allowing for the construction of a library of compounds through reactions such as reductive amination or condensation, thereby enabling a thorough exploration of the structure-activity relationship (SAR).[4]

PART 1: Synthesis of a Pyrazole-Based Kinase Inhibitor Library

The following protocols describe a general workflow for the synthesis of a diverse library of kinase inhibitors from 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde. The initial synthesis of the pyrazole-4-carbaldehyde core is often achieved via a Vilsmeier-Haack reaction.[5][6]

Protocol 1: Synthesis of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

This protocol outlines the synthesis of the starting material via the Vilsmeier-Haack formylation of a suitable precursor.

Materials:

  • 4-Hydroxyacetophenone

  • Hydrazine hydrate

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 4-hydroxyacetophenone hydrazone:

    • Dissolve 4-hydroxyacetophenone (1 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) dropwise.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the hydrazone.

  • Vilsmeier-Haack Formylation:

    • In a fume hood, prepare the Vilsmeier-Haack reagent by slowly adding POCl₃ (3 eq) to ice-cold DMF (10 volumes) with stirring.

    • To this reagent, add the 4-hydroxyacetophenone hydrazone (1 eq) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70°C for 4-6 hours.[7]

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde.

Protocol 2: Library Synthesis via Reductive Amination

This protocol details the diversification of the pyrazole-4-carbaldehyde core through reductive amination with a variety of primary and secondary amines to generate a library of potential kinase inhibitors.[8]

Materials:

  • 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

  • A diverse set of primary and secondary amines (e.g., anilines, benzylamines, piperazines)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (1 eq) in anhydrous DCE, add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired pyrazole derivative.

Rationale for Library Diversity: The choice of amines for the library should be guided by principles of medicinal chemistry. Incorporating fragments known to interact with specific regions of the kinase active site, such as the ribose-binding pocket or the solvent-front, can increase the probability of identifying potent inhibitors.[9]

PART 2: Biological Evaluation of Synthesized Inhibitors

Once the library of pyrazole derivatives has been synthesized and characterized (e.g., by NMR and Mass Spectrometry), the next crucial step is to evaluate their biological activity. This typically involves a tiered screening approach, starting with in vitro biochemical assays followed by cell-based assays for the most promising candidates.

Protocol 3: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of target kinases. Radiometric assays or fluorescence-based assays are commonly employed.[10]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP (at or near the Kₘ value for the specific kinase)

  • Synthesized pyrazole inhibitors (dissolved in DMSO)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • [γ-³³P]ATP (for radiometric assay) or a suitable fluorescence-based detection reagent (e.g., ADP-Glo™)

  • 96- or 384-well assay plates

  • Phosphocellulose paper or other capture media (for radiometric assay)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the assay buffer, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP (or unlabeled ATP for fluorescence-based assays) and the purified kinase.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

  • For radiometric assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For fluorescence-based assay: Add the detection reagent according to the manufacturer's instructions and measure the signal on a fluorescence plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
PYR-001Kinase X50
PYR-002Kinase X15
PYR-003Kinase X>10,000
Staurosporine (Control)Kinase X5

Table 1: Example of in vitro kinase inhibition data.

Protocol 4: Cell-Based Kinase Activity Assay

Cell-based assays are essential to confirm that the inhibitors are active in a more physiologically relevant context, assessing factors like cell permeability and off-target effects.[11][12] One common method is to measure the phosphorylation of a downstream substrate of the target kinase via Western blotting or ELISA-based methods.[13]

Materials:

  • Cancer cell line known to have dysregulated activity of the target kinase

  • Cell culture medium and supplements

  • Synthesized pyrazole inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the phosphorylated and total forms of the downstream substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration in the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for the phosphorylated substrate.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal loading.

  • Quantify the band intensities and determine the effect of the inhibitor on substrate phosphorylation.

PART 3: Visualizing Workflows and Pathways

Experimental Workflow

The overall workflow from precursor to validated hit can be visualized as follows:

G cluster_synthesis Synthesis & Diversification cluster_screening Biological Screening cluster_optimization Lead Optimization precursor 3-(4-hydroxyphenyl)-1H- pyrazole-4-carbaldehyde library Diverse Pyrazole Inhibitor Library precursor->library Reductive Amination biochemical In Vitro Kinase Assay (IC50 Determination) library->biochemical Primary Screen cell_based Cell-Based Assay (Target Engagement) biochemical->cell_based Hit Confirmation sar Structure-Activity Relationship (SAR) cell_based->sar lead Lead Compound sar->lead Iterative Design

Caption: A streamlined workflow for the discovery of kinase inhibitors.

Representative Signaling Pathway: PI3K/Akt/mTOR

Many pyrazole-based inhibitors target kinases within critical cancer signaling pathways, such as the PI3K/Akt/mTOR pathway.[14]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for cancer therapy.

Conclusion and Future Directions

The use of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde as a precursor provides a robust and efficient platform for the discovery of novel kinase inhibitors. The protocols outlined in this document offer a comprehensive framework for the synthesis, diversification, and biological evaluation of pyrazole-based compounds. The true power of this approach lies in the iterative nature of the drug discovery process. Initial hits from the primary screen will inform the design of subsequent generations of compounds, leading to the optimization of potency, selectivity, and drug-like properties. Further characterization of lead compounds should include broader kinome screening to assess selectivity, as well as in vivo studies to evaluate efficacy and safety in preclinical models.[15][16]

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PMC. Available at: [Link]

  • Exploring the Scaffold Universe of Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Available at: [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). ACS Publications. Available at: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-Stage. Available at: [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). bioRxiv.org. Available at: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.org. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). chemrxiv.org. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Available at: [Link]

  • Kinase/Enzyme Assays. (n.d.). PharmaLegacy | Preclinical Pharmacology CRO. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed. Available at: [Link]

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. (2019). PubMed. Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link]

  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. (2016). ACS Publications. Available at: [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. Available at: [Link]

  • Kinase Inhibitors as Therapeutics: A Review. (2018). Promega Connections. Available at: [Link]

  • Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. (2018). PMC. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). asianjournalofchemistry.co.in. Available at: [Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028. (2018). ACS Publications. Available at: [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Available at: [Link]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). MDPI. Available at: [Link]

  • Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). KTU ePubl. Available at: [Link]

  • 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde — Chemical Substance Information. (n.d.). echa.europa.eu. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2026). ResearchGate. Available at: [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. Available at: [Link]

Sources

Application

Application Note: Aldol Condensation Protocols for 3-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde in Drug Discovery

Executive Summary & Scientific Rationale In contemporary medicinal chemistry, the pyrazole scaffold is a privileged structure, frequently deployed in the design of anti-inflammatory, antimicrobial, and antiviral agents....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In contemporary medicinal chemistry, the pyrazole scaffold is a privileged structure, frequently deployed in the design of anti-inflammatory, antimicrobial, and antiviral agents. Specifically, 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde serves as a highly versatile electrophilic intermediate. The 4-carbaldehyde moiety is primed for C-C bond formation via the Claisen-Schmidt condensation, allowing for the rapid assembly of pyrazole-chalcones (1)[1].

The strategic inclusion of the 4-hydroxyphenyl group at the 3-position is not merely structural; it provides critical hydrogen bond donor/acceptor capabilities essential for target protein binding (e.g., kinase or COX-2 inhibition). However, the presence of this acidic phenolic hydroxyl group (pKa ~9.5) fundamentally alters the stoichiometry and physical chemistry of the aldol condensation, requiring precise stoichiometric control of the base catalyst to ensure high yields and prevent side reactions.

Workflow A 3-(4-hydroxyphenyl)-1H-pyrazole (Starting Material) B Vilsmeier-Haack Formylation POCl3 / DMF A->B Formylation C 3-(4-hydroxyphenyl)-1H-pyrazole -4-carbaldehyde B->C Workup D Claisen-Schmidt Condensation Acetophenone / NaOH / EtOH C->D Aldol Addition E Pyrazole-Chalcone Scaffold (Therapeutic Precursor) D->E Dehydration (-H2O)

Workflow for the synthesis of pyrazole-chalcones via aldol condensation.

Mechanistic Causality in the Claisen-Schmidt Condensation

The synthesis of chalcones from pyrazole-4-carbaldehydes proceeds via a base-catalyzed aldol condensation (2)[2].

The Stoichiometric Imperative: When utilizing 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde, the standard catalytic amounts of base (e.g., 0.1–0.5 equivalents) will fail. The first equivalent of the added base (NaOH) is immediately consumed by the acidic phenolic OH, generating a water/ethanol-soluble sodium phenoxide. Therefore, a minimum of 2.0 to 2.5 equivalents of base is required: one equivalent to neutralize the phenol, and the remainder to continuously generate the enolate from the active methylene compound (e.g., acetophenone).

The E1cB Dehydration: Once the enolate attacks the highly electrophilic 4-carbaldehyde carbon, an alkoxide intermediate is formed. Protonation yields a β -hydroxy ketone. Because the final product is a highly conjugated α,β -unsaturated system (a chalcone), the thermodynamic driving force pushes the reaction through an E1cB dehydration mechanism, eliminating a hydroxide ion and forming the stable enone.

Mechanism N1 Acetophenone Derivative (Active Methylene) N2 Enolate Formation (Deprotonation by OH-) N1->N2 NaOH N3 Nucleophilic Attack on Pyrazole-4-carbaldehyde N2->N3 Electrophile N4 Alkoxide Intermediate (C-C Bond Formed) N3->N4 N5 Protonation (β-hydroxy ketone) N4->N5 H2O N6 E1cB Dehydration (Base-promoted loss of OH-) N5->N6 Heat N7 α,β-Unsaturated Ketone (Conjugated Chalcone) N6->N7 -H2O

Base-catalyzed Claisen-Schmidt aldol condensation mechanism.

Reaction Optimization & Quantitative Data

To establish the most robust protocol, various conditions were evaluated. The data below demonstrates why specific solvent and base choices dictate the success of the reaction.

Table 1: Optimization of Claisen-Schmidt Condensation for 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

EntryBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
1NaOH (1.1)EtOH252435%Incomplete reaction; base entirely consumed by the phenolic OH.
2 NaOH (2.5) EtOH 55 3 88% Optimal; accounts for phenol deprotonation and enolate formation.
3KOH (2.5)MeOH55476%Good yield, but the product is slightly more soluble in MeOH during workup, reducing recovery.
4Piperidine (0.5)EtOH782415%Weak base is insufficient for efficient acetophenone enolate generation.
5NaOH (5.0)EtOH55352%Excess base leads to competitive Cannizzaro-type degradation of the aldehyde.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating. The visual cues (color changes and pH-dependent precipitation) provide real-time confirmation of chemical transformations without requiring immediate LC-MS analysis.

Materials Required:
  • 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Substituted Acetophenone (1.0 mmol)

  • Sodium Hydroxide (NaOH), 40% w/v aqueous solution

  • Absolute Ethanol (EtOH)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

Step 1: Reagent Solubilization In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde and 1.0 mmol of the substituted acetophenone in 15 mL of absolute ethanol. Stir at room temperature until a clear, pale-yellow solution is obtained.

Step 2: Base Addition (The Critical Stoichiometric Step) Place the flask in a water bath set to 55 °C. Slowly add 2.5 mmol of the 40% aqueous NaOH solution dropwise over 5 minutes.

  • Causality & Validation: Upon the addition of the first equivalent of NaOH, the solution will slightly darken as the phenoxide ion is generated. As the remaining base generates the enolate and the aldol condensation begins, the solution will transition to a deep red or orange color. This intense color shift is a direct validation of extended π -conjugation forming in the chalcone backbone (3)[3].

Step 3: Reaction Execution Maintain the reaction at 55 °C under continuous magnetic stirring for 3 hours. Monitor the disappearance of the starting aldehyde via TLC (Hexane:Ethyl Acetate, 3:2 v/v).

Step 4: pH-Driven Precipitation (Self-Validating Workup) Once the reaction is complete, pour the deep-red reaction mixture into 50 mL of crushed ice water. The solution will remain clear because the product exists as a water-soluble sodium phenoxide salt. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 5.0–6.0.

  • Causality & Validation: Acidification reprotonates the phenoxide back to the neutral phenol. The sudden loss of the ionic charge drastically reduces the molecule's solubility in the aqueous matrix, driving the spontaneous, voluminous precipitation of the target pyrazole-chalcone as a brightly colored solid. If no precipitate forms, the pH has not been sufficiently lowered.

Step 5: Isolation and Purification Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 15 mL) to remove residual NaCl and unreacted acetophenone. Recrystallize the crude solid from hot ethanol to yield the analytically pure chalcone.

Downstream Applications in Drug Discovery

The α,β -unsaturated ketone system of the synthesized pyrazole-chalcones acts as an excellent Michael acceptor. In drug discovery pipelines, these chalcones are immediately subjected to cyclocondensation reactions. For instance, reacting the chalcone with phenylhydrazine yields pyrazolyl-pyrazoline derivatives, while reaction with hydroxylamine hydrochloride yields highly potent isoxazole derivatives (4)[4]. The retained 4-hydroxyphenyl moiety consistently enhances the pharmacokinetic profile and binding affinity of these downstream heterocycles.

References

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol Source: PMC / MDPI (2022) URL:[Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate / ARKIVOC (2011) URL:[Link]

  • Synthesis and antifungal activity of some novel chalcones containing pyrazole moiety Source: Der Pharma Chemica (2014) URL:[Link]

  • Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells Source: PMC / NIH (2021) URL:[Link]

Sources

Method

Application Note: Preparation and Characterization of Transition Metal Complexes with 3-(4-Hydroxyphenyl)-1H-Pyrazole-4-Carbaldehyde Ligands

Target Audience: Coordination Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide Scientific Rationale & Strategic Overview Pyrazole-based transition met...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Coordination Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Scientific Rationale & Strategic Overview

Pyrazole-based transition metal complexes are highly prized in medicinal chemistry for their potent antimicrobial, antioxidant, and anticancer properties[1]. The specific precursor, 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde , is an exceptionally versatile building block. The 4-hydroxyphenyl moiety enhances aqueous solubility and provides critical hydrogen-bonding sites for target protein interactions, while the pyrazole-4-carbaldehyde core serves as an optimal scaffold for multidentate ligand design.

Causality of Experimental Design: Direct coordination of transition metals to the aldehyde oxygen of the precursor is thermodynamically unfavorable and highly susceptible to hydrolytic cleavage. To circumvent this, our protocol employs a robust two-step sequence:

  • Schiff Base Condensation: We first react the carbaldehyde with a primary amine (e.g., 2-aminophenol) to form an azomethine (C=N) linkage[2]. This locks the molecule into a rigid, multidentate (O,N,O-donor) chelating scaffold.

  • Metalation via Self-Buffering Salts: We utilize metal(II) acetates rather than metal chlorides[3]. The acetate anion acts as an internal buffer (pKa ~ 4.76), gently deprotonating the phenolic -OH groups of the Schiff base. This drives the complexation equilibrium forward via the chelate effect without requiring harsh external bases that could trigger side reactions.

Mechanistic Workflows & Coordination Geometry

The following diagrams illustrate the synthetic pathway and the resulting coordination geometry of the synthesized metal complexes.

Workflow A 3-(4-hydroxyphenyl)-1H- pyrazole-4-carbaldehyde (Precursor) C Schiff Base Ligand (HL) (Azomethine Formation) A->C EtOH, Reflux Acid Catalyst B 2-Aminophenol (Co-reactant) B->C EtOH, Reflux Acid Catalyst E Transition Metal Complex [M(L)2] or [M(L)(H2O)2] C->E MeOH, Reflux Self-Buffering D M(II) Acetate Salts (Cu, Ni, Co) D->E MeOH, Reflux Self-Buffering

Caption: Two-step workflow for synthesizing Schiff base ligands and transition metal complexes.

Caption: Proposed octahedral coordination geometry of the resulting M(II) Schiff base complex.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Schiff Base Ligand (HL)

This protocol describes the condensation of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde with 2-aminophenol to yield a tridentate Schiff base[3].

  • Preparation: Dissolve 10 mmol of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde in 25 mL of warm, absolute ethanol.

  • Amine Addition: In a separate beaker, dissolve 10 mmol of 2-aminophenol in 15 mL of absolute ethanol. Add this dropwise to the aldehyde solution under continuous magnetic stirring.

  • Catalysis: Add 3-4 drops of glacial acetic acid. Causality: The acid lowers the pH to ~4.5, which protonates the carbonyl oxygen, making the carbon highly electrophilic and accelerating nucleophilic attack by the amine without fully protonating the amine itself[2].

  • Reflux & Self-Validation: Reflux the mixture at 75°C for 3-4 hours.

    • Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the aldehyde spot disappears and a new, brightly fluorescent azomethine spot appears at a lower Rf​ value under 254 nm UV light.

  • Isolation: Cool the flask to 0°C in an ice bath. Filter the resulting colored precipitate under vacuum, wash thoroughly with ice-cold ethanol to remove unreacted starting materials, and dry in a vacuum desiccator over anhydrous CaCl2​ .

Protocol B: Synthesis of Transition Metal Complexes[M(L)₂]
  • Ligand Solubilization: Dissolve 2 mmol of the synthesized Schiff base ligand (HL) in 20 mL of hot methanol.

  • Metal Addition: Dissolve 1 mmol of the desired metal(II) acetate— Cu(OAc)2​⋅H2​O , Ni(OAc)2​⋅4H2​O , or Co(OAc)2​⋅4H2​O —in 10 mL of methanol. Add this dropwise to the hot ligand solution.

  • Reflux & Self-Validation: Reflux the mixture for 4-6 hours.

    • Self-Validating Step: Complexation is visually confirmed by an immediate and distinct bathochromic color shift (e.g., from a yellow ligand solution to a dark brown/green suspension for Cu2+ )[3]. Furthermore, because the neutral metal complex is significantly less soluble in methanol than the charged precursors, the continuous precipitation of a microcrystalline solid serves as an in-process indicator of successful chelation.

  • Purification: Filter the precipitated complex while hot. Wash sequentially with hot distilled water (to remove any unreacted metal acetate) and cold methanol. Dry in vacuo over P4​O10​ .

Quantitative Data & Characterization Summary

Proper characterization requires confirming the disappearance of the aldehyde C=O stretch and the appearance of the azomethine C=N stretch, followed by its subsequent shift upon metalation. The table below outlines the expected analytical data for these complexes[3],[1].

ComplexExpected Yield (%)Visual AppearanceIR: ν(C=N) Shift (cm⁻¹)IR: ν(M-N) / ν(M-O)Magnetic Moment (μeff)Proposed Geometry
Free Ligand (HL) 80 - 85Yellow Powder~ 1625N/ADiamagneticN/A
Cu(II) Complex 75 - 80Dark Brown Solid1625 → 1595510 / 460 cm⁻¹1.8 - 2.0 B.M.Distorted Octahedral
Ni(II) Complex 70 - 75Greenish Solid1625 → 1600515 / 465 cm⁻¹2.9 - 3.2 B.M.Octahedral
Co(II) Complex 65 - 75Dark Red Solid1625 → 1590505 / 455 cm⁻¹4.8 - 5.2 B.M.Octahedral

Note: The shift of the azomethine ν(C=N) band to lower frequencies (by 25-35 cm⁻¹) in the metal complexes confirms the coordination of the azomethine nitrogen to the metal center, as the metal withdraws electron density from the C=N bond.

References

  • Nasrullah, M., et al. "Synthesis and Characterization of Diaryl Pyrazole-4-carbaldehyde Semicarbazones Metal Complexes." Asian Journal of Chemistry, 2012. 2

  • "Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol." SciSpace. 3

  • "Cobalt, nickel, copper and zinc complexes with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde Schiff bases: antimicrobial, spectroscopic, thermal and fluorescence studies." PubMed / European Journal of Medicinal Chemistry, 2012.1

Sources

Application

In vitro cytotoxicity assays for 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde compounds

Application Note: In Vitro Cytotoxicity Assays for 3-(4-Hydroxyphenyl)-1H-Pyrazole-4-Carbaldehyde Compounds Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity Assays for 3-(4-Hydroxyphenyl)-1H-Pyrazole-4-Carbaldehyde Compounds

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 879996-57-3) is a highly privileged heterocyclic scaffold in modern medicinal chemistry[1]. The pyrazole core provides robust binding affinity to various kinase ATP-binding pockets, while the 4-carbaldehyde moiety serves as a reactive handle for synthesizing complex bioactive derivatives, such as Schiff bases and chalcones[2]. The specific addition of the 4-hydroxyphenyl group enhances aqueous solubility and provides critical hydrogen-bond donor/acceptor capabilities. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for assessing the in vitro cytotoxicity of these compounds against human cancer cell lines[3],[4].

Mechanistic Grounding & Causality

Understanding how a compound induces cell death is critical for selecting the right assay. Recent literature demonstrates that formyl pyrazole derivatives exhibit potent anticancer activity primarily by inhibiting specific kinases (e.g., EGFR, HDAC) and inducing severe mitochondrial stress[5],[6].

The 4-hydroxyphenyl substitution specifically facilitates the generation of intracellular Reactive Oxygen Species (ROS). This oxidative stress, combined with targeted kinase inhibition, triggers mitochondrial membrane depolarization. Consequently, cytochrome c is released into the cytosol, activating the caspase-9/3 cascade and culminating in apoptosis[7].

Pathway Compound 3-(4-Hydroxyphenyl)-1H- pyrazole-4-carbaldehyde Kinase Kinase Inhibition (e.g., EGFR / HDAC) Compound->Kinase ATP Competitive Binding ROS ROS Generation Compound->ROS Oxidative Stress Mito Mitochondrial Depolarization Kinase->Mito Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release ROS->Mito Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Apoptotic signaling pathway induced by pyrazole-4-carbaldehyde derivatives.

Experimental Design: The Self-Validating System

To ensure rigorous scientific trustworthiness, cytotoxicity must be evaluated using an orthogonal, self-validating assay system. Relying on a single viability metric can lead to false positives, especially with ROS-generating compounds.

  • Metabolic Viability (MTT Assay): Measures the reduction of the tetrazolium dye MTT to insoluble formazan by mitochondrial succinate dehydrogenase[8]. Causality: Because pyrazole derivatives directly impact mitochondrial integrity, this assay is highly sensitive to their primary mechanism of action.

  • Total Protein Mass (SRB Assay): Sulforhodamine B (SRB) binds to basic amino acid residues under mildly acidic conditions[3]. Causality: ROS-generating compounds can sometimes artificially suppress mitochondrial metabolism before actual cell death occurs. The SRB assay is independent of cellular metabolism, providing an orthogonal validation of true cell proliferation inhibition.

Workflow Prep Compound Preparation Treat Compound Treatment Prep->Treat Seed Cell Seeding (96-well plate) Seed->Treat Assay Viability Assay (MTT / SRB) Treat->Assay Read Absorbance Readout Assay->Read Calc IC50 Calculation Read->Calc

Caption: Standardized experimental workflow for in vitro cytotoxicity screening.

Detailed Experimental Protocols

Protocol A: Compound Preparation & Storage
  • Stock Solution: Dissolve the synthesized 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde derivative in molecular biology grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation[9].

  • Working Dilutions: Perform serial dilutions in complete culture medium (e.g., 100, 50, 25, 12.5, 6.25, and 3.125 µM) immediately prior to treatment.

  • Causality Check: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v). Higher concentrations induce solvent-mediated membrane toxicity, which will confound the cytotoxicity readout of the actual compound.

Protocol B: Cell Culture & Seeding
  • Harvesting: Detach logarithmic-phase cancer cells (e.g., HeLa, MCF-7, HepG2) using 0.25% Trypsin-EDTA[3],[4].

  • Seeding: Seed cells at a density of 5×103 to 1×104 cells/well in a 96-well plate using 100 µL of complete medium (e.g., RPMI-1640 or DMEM + 10% FBS)[9].

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Causality Check: This 24-hour window is non-negotiable. It allows for extracellular matrix (ECM) recovery and cellular adherence, ensuring cells are in a stable, exponential growth phase before drug exposure.

Protocol C: MTT Viability Assay (Metabolic Readout)
  • Treatment: Aspirate the old media and add 100 µL of the compound working dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin)[3]. Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C[2].

  • Solubilization: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Causality Check: Formazan crystallization occurs intracellularly. Complete media removal and thorough solubilization are critical to prevent light-scattering artifacts during the spectrophotometric reading.

Protocol D: SRB Assay (Orthogonal Protein Readout)
  • Fixation: Following the 48–72 hour treatment period, add 50 µL of cold 30% Trichloroacetic acid (TCA) directly to the 100 µL of culture medium (final TCA concentration = 10%). Incubate at 4°C for 1 hour[3].

  • Washing: Wash the plates gently with deionized water five times to remove TCA, serum proteins, and cellular debris. Air-dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

  • Destaining: Wash the plates four times with 1% acetic acid.

  • Solubilization & Readout: Add 100 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake for 10 minutes and read absorbance at 540 nm.

  • Causality Check: The 1% acetic acid wash strictly removes non-specific background dye without stripping the electrostatically bound SRB from the basic amino acids, making this assay highly linear and immune to metabolic fluctuations.

Data Presentation & Interpretation

Quantitative data must be normalized against the vehicle control (set to 100% viability) and plotted using non-linear regression (curve fit) to determine the IC₅₀ values. Below is a representative data structure summarizing the cytotoxicity of formyl pyrazole derivatives across different cell lines[3],[10],[11].

Compound ScaffoldCell LineAssay TypeIC₅₀ (µM) ± SDSelectivity Index (Normal Cells)
3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde HeLa (Cervical)MTT12.4 ± 1.1> 5.0
1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde MCF-7 (Breast)SRB10.5 ± 0.8> 8.0
3-(5-methyl-1-aryl-1H-triazol-4-yl)-1-phenyl-1H-pyrazole HepG2 (Liver)SRB15.2 ± 1.3> 4.5
Doxorubicin (Positive Control) HeLa (Cervical)MTT2.9 ± 0.31.2

Note: A Selectivity Index (IC₅₀ Normal Cell / IC₅₀ Cancer Cell) greater than 3.0 indicates a favorable therapeutic window.

References

  • Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Synergy Publishers (2015). URL: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry (2024). URL:[Link]

  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry (RSC Publishing) (2025). URL:[Link]

  • Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives. National Center for Biotechnology Information (PMC) (2024). URL: [Link]

  • 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde — Chemical Substance Information. NextSDS (2025). URL: [Link]

Sources

Method

Synthesis of fluorescent probes utilizing 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of fluorescent probes utilizing the 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (HPPC) scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of fluorescent probes utilizing the 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (HPPC) scaffold.

Executive Summary & Structural Causality

In the landscape of modern bioimaging and analytical chemistry, small-molecule organic fluorophores based on N-heteroaromatic scaffolds are indispensable due to their exceptional electronic properties and biocompatibility [1]. Among these, 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (HPPC) has emerged as a privileged, highly versatile building block.

The structural causality behind HPPC’s utility lies in its dual-functional nature:

  • The 4-Carbaldehyde Anchor: This highly electrophilic moiety allows for facile extension of the π-conjugated system via aldol, Knoevenagel, or Schiff base condensations. This extension is critical for red-shifting the excitation/emission wavelengths into the visible or near-infrared (NIR) spectrum, thereby minimizing cellular autofluorescence during in vivo imaging.

  • The 4-Hydroxyphenyl Donor: Positioned at the 3-carbon of the pyrazole ring, the phenolic hydroxyl group acts as a strong electron donor. This establishes a robust Intramolecular Charge Transfer (ICT) "push-pull" system across the pyrazole core, resulting in high fluorescence quantum yields. Furthermore, the phenolic -OH provides a modifiable handle that can be esterified or etherified to design stimuli-responsive (e.g., esterase- or ROS-cleavable) probes.

Mechanistic Principles: Signal Transduction

The design of HPPC-based probes relies on manipulating non-radiative decay pathways. When HPPC is condensed with an amine to form a Schiff base, the resulting C=N bond undergoes rapid isomerization in solution, dissipating excited-state energy non-radiatively and quenching baseline fluorescence.

Upon the introduction of a target metal cation (e.g., Cu²⁺ or Zn²⁺), the imine nitrogen and the adjacent pyrazole nitrogen coordinate with the metal. This binding physically locks the fluorophore into a rigid, planar conformation, blocking the C=N isomerization. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF) , forces the molecule to relax via radiative decay, producing a sharp "turn-on" fluorescent signal [2]. Conversely, coordination with paramagnetic ions like Fe³⁺ can facilitate intersystem crossing, leading to Chelation-Enhanced Quenching (CHEQ) [3].

Photophysical_Mechanisms A HPPC Scaffold (Donor-Acceptor Core) B Intramolecular Charge Transfer (ICT) A->B Push-Pull Electronics C Schiff Base / Imine Condensation A->C Aldehyde Reactivity F Turn-On / Shifted Emission Signal B->F Baseline Fluorescence D Metal Ion Coordination (Cu²⁺ / Fe³⁺) C->D Receptor Binding E Chelation-Enhanced Fluorescence (CHEF) D->E Conformational Restriction E->F Radiative Decay

Mechanistic pathway of HPPC-derived probes illustrating ICT and CHEF-mediated signal transduction.

Experimental Protocols

To ensure a self-validating system, the following protocols emphasize not just the procedural steps, but the chemical rationale behind the reaction conditions.

Protocol A: Synthesis of Pyrazoline-Based Probes for Live-Cell Imaging

Pyrazoline derivatives of HPPC boast rigid planar structures and massive conjugated systems, making them ideal for ultrafast cell staining and tracking [4].

Step 1: Aldol Condensation (Chalcone Formation)

  • Dissolve 1.0 eq of HPPC and 1.1 eq of an acetophenone derivative in absolute ethanol.

  • Add a catalytic amount of 10% aqueous NaOH dropwise while stirring at room temperature.

    • Causality: The base deprotonates the alpha-carbon of the acetophenone, generating an enolate that attacks the electrophilic 4-carbaldehyde of HPPC.

  • Stir for 6-8 hours. Neutralize with dilute HCl, filter the precipitated α,β -unsaturated ketone (chalcone), and recrystallize from ethanol.

Step 2: Hydrazine Cyclization

  • Suspend the purified chalcone (1.0 eq) in glacial acetic acid.

  • Add an excess (3.0 eq) of hydrazine hydrate (80%).

    • Causality: Glacial acetic acid serves a dual purpose: it acts as a solvent and an acid catalyst that activates the carbonyl carbon for nucleophilic attack by hydrazine. The acidic environment is critical for driving the subsequent dehydration and ring closure.

  • Reflux the mixture at 120°C for 12 hours.

  • Cool to room temperature and pour into crushed ice. Extract the resulting pyrazoline probe with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography (Hexane:EtOAc).

  • Validation: Confirm the structure via ¹H NMR (look for the characteristic ABX spin system of the pyrazoline protons around δ 3.0-4.0 ppm and 5.0-5.5 ppm), ¹³C NMR, and HRMS[4].

Protocol B: Confocal Bioimaging Workflow
  • Probe Loading: Prepare a 1 mM stock solution of the purified pyrazoline probe in anhydrous DMSO. Dilute the stock in serum-free DMEM to a final working concentration of 10 µM (ensure DMSO concentration remains <1% to prevent cytotoxicity).

  • Cell Seeding: Culture target cells (e.g., HeLa or MCF-7) in glass-bottom confocal dishes until 70-80% confluent.

  • Staining: Aspirate the culture medium and wash the cells twice with 1X Phosphate-Buffered Saline (PBS) to remove esterases and serum proteins that might cause background interference.

  • Incubation: Add the 10 µM probe solution and incubate at 37°C with 5% CO₂ for 30 minutes.

  • Imaging: Wash thrice with PBS to remove unbound probe. Image immediately using a confocal laser scanning microscope (e.g., λex​ = 405 nm or 488 nm laser line, depending on the specific derivative's absorption maximum).

Synthesis_Workflow S1 Aldol Condensation (HPPC + Acetophenone) S2 Hydrazine Cyclization (Glacial AcOH, 120°C) S1->S2 Intermediate Ketone S3 Structural Validation (NMR, HRMS) S2->S3 Pyrazoline Formation S4 Probe Loading (10 µM in DMEM) S3->S4 Purified Probe S5 Confocal Bioimaging (In Vivo / In Vitro) S4->S5 30 min Incubation

Step-by-step experimental workflow from HPPC condensation to live-cell confocal bioimaging.

Quantitative Data Summary

The table below summarizes the photophysical properties and analytical performance of various HPPC-derived fluorescent probes synthesized using the aforementioned methodologies.

Probe Derivative TypeTarget AnalyteExcitation ( λex​ )Emission ( λem​ )Quantum Yield ( Φ )Limit of Detection (LOD)Primary Mechanism
HPPC-Pyrazoline Intracellular Fe³⁺~365 nm~450 nmUp to 0.45 4.9×10−8 MCHEQ / ICT
HPPC-Schiff Base Cu²⁺ / Zn²⁺~425 nm~500 nm~0.35 1.9×10−9 MCHEF
HPPC-Boron Complex General Bioimaging~400 nm~520 nmUp to 0.43N/A (Cell Staining)AIEE / ICT

Note: Data aggregated from structural analogues and HPPC derivatives tested in aqueous/DMSO mixed solvent systems[1][3][4].

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications Source: RSC Publishing URL
  • Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde Source: KTU ePubl / PMC URL
  • Illuminating Biology: Bioimaging Applications of Fluorescent Pyrazole Derivatives Source: Benchchem URL
  • Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes Source: Globe Thesis URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperatures for 3-(4-Hydroxyphenyl)-1H-Pyrazole-4-Carbaldehyde Synthesis

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, protocol optimization, and mechanistic insights for the synthesis of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, protocol optimization, and mechanistic insights for the synthesis of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde derivatives. As a Senior Application Scientist, I have designed this resource to help drug development professionals and synthetic chemists navigate the chemoselectivity challenges inherent in formylating unprotected phenol-bearing pyrazoles.

Mechanistic Causality: The Critical Role of Temperature

The synthesis of pyrazole-4-carbaldehydes is predominantly achieved via the Vilsmeier-Haack (VH) formylation reaction[1]. This process relies on the generation of a highly electrophilic halomethyleniminium ion (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1].

For 3-(4-hydroxyphenyl)-1H-pyrazole substrates, the electron-rich pyrazole core naturally undergoes electrophilic aromatic substitution at the C4 position[2]. However, the unprotected phenolic hydroxyl (-OH) group introduces a competing nucleophilic site. If thermal energy exceeds the kinetic requirements for C4-formylation, the reaction shifts toward undesired thermodynamic pathways. Excess heat allows the Vilsmeier reagent and unreacted POCl₃ to drive O-formylation, phosphate esterification, or direct chlorination of the phenol ring[1][3].

Therefore, precise thermal modulation is a self-validating parameter: maintaining the reaction strictly between 70°C–75°C selectively lowers the activation barrier for C-C bond formation while avoiding the thermodynamic pitfalls of heteroatom side reactions[2].

Experimental Workflow Visualization

The following diagram illustrates the temperature-dependent stages of the Vilsmeier-Haack formylation workflow. Strict adherence to these thermal gates ensures a self-validating protocol where each step prevents the degradation of the next.

VH_Workflow Step1 Stage 1: Reagent Formation POCl3 + DMF Temp1 T = -10°C to 0°C Prevents iminium decomposition Step1->Temp1 Step2 Stage 2: Substrate Addition 3-(4-hydroxyphenyl)-1H-pyrazole Temp1->Step2 Temp2 T = 0°C to 5°C Controls initial exotherm Step2->Temp2 Step3 Stage 3: C4-Formylation Temp2->Step3 Temp3 T = 70°C to 75°C Optimizes C-attack vs. O-chlorination Step3->Temp3 Step4 Stage 4: Hydrolysis & Quench Ice/Water + Base Temp3->Step4 Temp4 T < 10°C Hydrolyzes iminium to aldehyde Step4->Temp4

Fig 1: Temperature-dependent workflow for Vilsmeier-Haack formylation of pyrazole derivatives.

Quantitative Data: Temperature vs. Reaction Outcome

To optimize your yield and purity, compare your current parameters against this empirical data matrix.

Reaction PhaseTemperature RangeEmpirical OutcomeMechanistic Causality
Reagent Formation -10°C to 0°CQuantitative iminium formationPrevents thermal degradation of the electrophile into dimethylamine[3].
Formylation < 60°CHigh unreacted starting materialInsufficient thermal energy to overcome the activation barrier for C4 attack[1].
Formylation 70°C to 75°COptimal C4-carbaldehyde yieldIdeal kinetic window favoring C-formylation over O-side reactions[2].
Formylation > 85°CChlorinated / di-formylated impuritiesExcess heat allows POCl₃ to act as a chlorinating agent on the phenol ring[1].
Quenching < 10°CClean aldehyde precipitationCold alkaline hydrolysis prevents base-catalyzed polymerization of the product[3].

Step-by-Step Methodology: Temperature-Optimized Protocol

Note: This protocol is designed as a self-validating system. Each temperature checkpoint ensures the viability of the subsequent step.

  • Electrophile Generation (-10°C to 0°C): Charge a dry, argon-purged flask with anhydrous DMF (3.0–4.0 eq). Cool to -10°C using an ice/brine bath. Add POCl₃ (3.0 eq) dropwise over 30 minutes. Causality: The formation of the iminium salt is highly exothermic. Temperatures above 5°C during this step lead to irreversible reagent decomposition[3].

  • Substrate Introduction (0°C to 5°C): Dissolve the 3-(4-hydroxyphenyl)-1H-pyrazole derivative (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent. Maintain the internal temperature below 5°C to prevent premature, uncontrolled exotherms.

  • C4-Formylation (70°C to 75°C): Remove the ice bath and gradually warm the reaction to room temperature, then heat to 70°C–75°C for 6–12 hours. Monitor via TLC. Causality: This specific temperature window provides sufficient activation energy for the C4-attack while remaining safely below the ~85°C threshold where phenol chlorination accelerates[1][2].

  • Hydrolysis and Isolation (< 10°C): Cool the reaction mixture to 0°C. Pour the mixture slowly over vigorously stirred crushed ice. Adjust the pH to 8–9 using cold saturated aqueous Na₂CO₃ or NaOH. Causality: Alkaline hydrolysis converts the intermediate iminium species to the final carbaldehyde. The low temperature prevents base-catalyzed aldol-type condensation or degradation of the newly formed aldehyde[3]. Filter the resulting precipitate and purify via column chromatography.

Troubleshooting Guide

Q: Why am I seeing a chlorinated byproduct instead of the free phenol? A: At elevated temperatures (>85°C), the Vilsmeier reagent and excess POCl₃ act as potent chlorinating agents, converting the phenolic -OH to an aryl chloride or chlorinating the pyrazole ring[1]. To mitigate this, strictly maintain your heating block at 70°C–75°C. If chlorination persists despite temperature control, you must protect the phenol as a methoxy ether prior to formylation[3].

Q: My reaction yield is consistently low, and TLC shows unreacted starting material. Should I increase the temperature to reflux? A: No. Increasing the temperature to reflux (>100°C) will thermally degrade the halomethyleniminium salt and increase the risk of di-formylation or total substrate decomposition[1][2]. Instead of raising the temperature, increase the reaction time (up to 24 hours) or ensure your DMF and POCl₃ are strictly anhydrous. Moisture rapidly quenches the active reagent, stalling the reaction[1].

Q: After quenching, my product crashes out as a dark, intractable tar. What happened? A: This is typically caused by an uncontrolled exotherm during the quenching phase. The hydrolysis of excess POCl₃ and the iminium intermediate releases massive amounts of heat. If the mixture is not poured onto crushed ice slowly, localized temperature spikes cause base-catalyzed polymerization of the product. Always maintain the quench bath below 10°C[3].

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up this reaction? A: Yes, microwave-assisted Vilsmeier-Haack synthesis is well-documented for pyrazole-4-carbaldehydes[4]. However, for unprotected 3-(4-hydroxyphenyl) derivatives, microwave heating must be carefully ramped. We recommend setting a strict temperature limit of 75°C with a hold time of 10–15 minutes to prevent the rapid formation of O-formylated side products[2][4].

Q: Are there alternative formylating agents if POCl₃ is too harsh for my substrate? A: While POCl₃ is the industry standard, you can generate the Vilsmeier reagent using thionyl chloride (SOCl₂) or oxalyl chloride with DMF[5]. These alternatives sometimes offer milder conditions and easier workups, though POCl₃ generally provides the highest conversion rates for sterically hindered pyrazoles.

Q: Should I protect the phenol group before the Vilsmeier-Haack reaction? A: It is highly recommended if your downstream application allows for it. Protecting the 4-hydroxyphenyl group as a methoxy ether (e.g., synthesizing 3-(4-methoxyphenyl)-1H-pyrazole) completely eliminates the risk of O-chlorination or O-formylation[3]. The methoxy group can be subsequently deprotected using BBr₃ after the carbaldehyde is successfully formed.

References

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI Source: mdpi.com URL:[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC Source: nih.gov URL:[Link]

  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes - ResearchGate Source: researchgate.net URL:[Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry Source: ajrconline.org URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the ambient stability of bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the ambient stability of bifunctional molecules. 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde presents a unique handling challenge because it contains two highly reactive moieties: an electron-rich phenol and a reactive carbaldehyde.

Preventing degradation at room temperature requires understanding the specific chemical causality behind why these groups fail. You cannot simply put this compound on a shelf and expect it to remain pristine. Below is our comprehensive troubleshooting guide, synthesized from chemical principles and field-proven protocols, to ensure your compound maintains structural integrity during room-temperature storage and handling.

Mechanistic Overview: The Dual-Threat Degradation Profile

Before troubleshooting, it is critical to understand why degradation occurs. The molecule is attacked on two fronts:

  • Phenol Oxidation: Leads to highly conjugated, colored quinone derivatives.

  • Aldehyde Autoxidation: Leads to carboxylic acid formation via radical chain reactions.

DegradationMechanisms Target 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde Phenol Phenol Moiety Target->Phenol Aldehyde Aldehyde Moiety Target->Aldehyde Ox1 Trace Metals / Alkaline pH Phenol->Ox1 Ox2 Triplet O2 / UV Light Aldehyde->Ox2 Quinone Quinone Derivatives (Pink/Brown Discoloration) Ox1->Quinone Acid Carboxylic Acid (Autoxidation) Ox2->Acid

Degradation pathways of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde at room temp.

Troubleshooting FAQs

Q1: My powder/solution is turning pink or brown after a few days on the bench. What is happening, and how do I prevent it? Causality & Solution: This discoloration is a classic hallmark of phenol oxidation. The 4-hydroxyphenyl group undergoes oxidative coupling or converts into highly conjugated quinone derivatives (which absorb visible light, appearing pink or brown). This process is severely accelerated by trace transition metals and alkaline conditions (1[1]). Prevention: Ensure your storage containers are free of trace metals (use high-quality borosilicate glass). If storing in solution, maintain a slightly acidic to neutral pH (pH 5.0–7.0) and consider adding a metal chelator or an antioxidant like 0.1% (w/v) 8-hydroxyquinoline to scavenge radicals.

Q2: NMR and HPLC show my compound is losing purity, and a new highly polar peak is appearing, even though the solution hasn't changed color. Why? Causality & Solution: You are observing the autoxidation of the C4-carbaldehyde group to a carboxylic acid. Because molecular oxygen has a paramagnetic ground state (triplet O₂), it can initiate radical chain reactions with aliphatic and aromatic aldehydes even at room temperature, without the need for a transition metal catalyst (2[2]). This reaction is thermodynamically favorable and is often initiated by ambient UV/visible light (3[3]). Prevention: You must eliminate oxygen and light. Store the compound in amber vials and strictly purge the headspace with an inert gas (Argon or Nitrogen) before sealing.

Q3: Can I store stock solutions of this compound in methanol or ethanol at room temperature? Causality & Solution: No. Primary alcohols will react with the carbaldehyde moiety to form hemiacetals and, eventually, full acetals. While this is technically a reversible equilibrium rather than permanent degradation, it alters the active concentration of your free aldehyde in biological or chemical assays. Use aprotic, degassed solvents like anhydrous DMSO or DMF for stock solutions.

Quantitative Data: Impact of Storage Conditions

The following table summarizes the expected integrity of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde stock solutions over a 30-day period at room temperature (25°C) based on various storage interventions.

Storage Condition (Room Temp, 30 Days)Phenol Integrity (Visual)Aldehyde Integrity (Purity)Primary Degradant Formed
Open air, clear vial, no additivesDiscolored (Pink/Brown)< 50%Quinones, Carboxylic Acid
Open air, amber vialDiscolored (Light Pink)~ 75%Carboxylic Acid
Argon purged, clear vialColorless~ 85%Photo-degraded byproducts
Argon purged, amber vial, 0.1% BHT Colorless > 98% None (Stable)
Standard Operating Procedure: Room Temperature Stabilization

To guarantee the integrity of your experiments, do not rely on assumptions. Use the following self-validating protocol for preparing and storing room-temperature stock solutions.

Step-by-Step Methodology
  • Solvent Degassing: Sparge anhydrous DMSO with Argon gas for 15–30 minutes at room temperature to displace dissolved triplet oxygen. Causality: Removing O₂ starves the radical-initiated autoxidation pathway of the aldehyde.

  • Antioxidant Addition: Dissolve Butylated hydroxytoluene (BHT) or 8-hydroxyquinoline to a final concentration of 0.1% (w/v) in the degassed DMSO.

  • Dissolution: Add the 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde powder to the solvent. Mix gently until completely homogenous.

  • Validation Check 1 (Visual): Inspect the solution against a stark white background. It must be completely colorless. Self-Validation: Any pink/brown tint indicates pre-existing quinone contamination; discard the solution if discolored.

  • Validation Check 2 (pH): Spot 1 µL of the solution onto pH paper. The apparent pH should be slightly acidic to neutral (pH 5.0–7.0). Self-Validation: Alkaline conditions will deprotonate the phenol, accelerating oxidation. If pH > 7.0, the solvent is contaminated with amines/bases.

  • Aliquot and Purge: Dispense the validated solution into amber glass HPLC vials. Blanket the headspace of each vial with a gentle stream of Argon for 5 seconds before immediately capping with a PTFE-lined septum.

  • Storage: Store sealed vials in a dark desiccator at room temperature.

SOPWorkflow Step1 1. Sparge Solvent (Remove O2) Step2 2. Add Antioxidant (Radical Scavenger) Step1->Step2 Step3 3. Dissolve Compound (Colorless Solution) Step2->Step3 Step4 4. Argon Blanket & Amber Vial Seal Step3->Step4

Step-by-step room temperature stabilization workflow for stock solutions.

References
  • Title: A Safe and Efficient Flow Oxidation of Aldehydes with O2 Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Autoxidation of Formaldehyde with Oxygen: A Comparison of Reaction Channels Source: ACS Omega URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 3-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most common bottlenecks encountered by researchers and drug development professionals: the slug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most common bottlenecks encountered by researchers and drug development professionals: the sluggish reactivity of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde in condensation reactions (e.g., Knoevenagel, Schiff base, and Aldol condensations).

This guide bypasses generic advice, focusing instead on the fundamental electronic causality dictating your reaction's failure, and provides self-validating, field-proven protocols to overcome these barriers.

Diagnostic FAQs: Root Cause Analysis

Q1: Why does my Knoevenagel condensation fail or give <10% yield under standard basic conditions (e.g., Piperidine in Ethanol)? A: The failure is driven by severe electronic deactivation. The pyrazole ring is inherently electron-rich[1] (). Furthermore, your substrate contains two acidic protons: the phenol OH (pKₐ ~9.5) and the pyrazole NH (pKₐ ~14). Under standard basic conditions, the phenol deprotonates to form a phenoxide anion[2] (). This generates a massive +M (resonance) effect, pushing electron density through the conjugated pyrazole system directly into the 4-carbaldehyde group. This drastically reduces the partial positive charge on the carbonyl carbon, rendering it virtually invisible to nucleophilic attack by active methylenes.

Q2: I am trying to form a Schiff base with a primary amine. Why is conventional heating not working? A: Schiff base formation requires the carbonyl to be sufficiently electrophilic to undergo nucleophilic attack, followed by the elimination of water. Due to the electron-donating nature of the 3-(4-hydroxyphenyl) substituent, hydrazone and imine formations are notoriously sluggish under conventional heating[3] (). Without an acid catalyst to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl, the activation energy barrier remains too high.

Q3: How do I restore the electrophilicity of the aldehyde without destroying my reagents? A: You have two primary mechanistic bypasses:

  • Lewis/Brønsted Acid Catalysis: Using catalysts like In(OTf)₃ or glacial acetic acid coordinates the metal/proton to the formyl oxygen. This pulls electron density away from the carbonyl carbon, restoring its reactivity without deprotonating the phenol[3],[4] ().

  • Transient Protection: Acetylating the phenol and pyrazole NH masks their electron-donating ability, converting them into electron-withdrawing/neutral groups (OAc/NAc). This temporarily activates the aldehyde for the condensation[5] ().

Mechanistic & Troubleshooting Visualizations

G Substrate 3-(4-hydroxyphenyl)-1H- pyrazole-4-carbaldehyde BaseCond Basic Conditions (e.g., Piperidine) Substrate->BaseCond AcidCond Lewis/Brønsted Acid (e.g., In(OTf)3, AcOH) Substrate->AcidCond ProtectCond Protection Strategy (Ac2O / Pyridine) Substrate->ProtectCond Phenoxide Phenoxide Anion Formation (Strong +M Effect) BaseCond->Phenoxide Deprotonation Activated Carbonyl Activated (Electrophilicity Restored) AcidCond->Activated Coordination to -CHO Protected O,N-Diacetylated Intermediate (Reduced e- Donation) ProtectCond->Protected Masking OH/NH Deactivated Carbonyl Deactivated (Reaction Fails) Phenoxide->Deactivated e- donation to -CHO Success1 Successful Condensation (High Yield) Activated->Success1 Nucleophilic Attack Success2 Condensation & Deprotection (High Yield) Protected->Success2 Standard Condensation

Figure 1: Mechanistic pathways dictating the reactivity of the pyrazole carbaldehyde under various conditions.

Workflow Start Low Reactivity Detected Check Using Basic Catalyst? Start->Check YesBase YES Check->YesBase NoBase NO Check->NoBase Action1 Switch to Weak Acid (e.g., AcOH) or Lewis Acid YesBase->Action1 Action2 Check Sterics & Solubility NoBase->Action2 Protect Implement Protection (O-Acetyl/N-Acetyl) Action1->Protect If yield still low Solubility Poor Solubility? Action2->Solubility Action3 Change Solvent to DMF or DMSO + Heat Solubility->Action3 Yes Solubility->Protect No

Figure 2: Troubleshooting workflow for optimizing condensation reactions of deactivated pyrazole carbaldehydes.

Quantitative Data: Comparative Reactivity Matrix

The following table summarizes the expected outcomes when altering the catalytic environment for this specific substrate.

Reaction TypeCatalyst / ConditionSolventTemp / TimeAvg. Yield (%)Mechanistic Outcome
Knoevenagel Piperidine (1.0 eq)EtOHReflux, 24h< 10%Phenoxide formation completely deactivates -CHO[2].
Knoevenagel AcOH / Piperidine (Cat.)TolueneReflux, 12h60 - 65%Acidic buffering prevents complete deprotonation.
Schiff Base NoneEtOHReflux, 48hTraceInsufficient electrophilicity; thermal energy inadequate[3].
Schiff Base Glacial AcOH (Cat.)EtOHReflux, 6h75 - 82%Brønsted acid protonates carbonyl, lowering LUMO[4].
Schiff Base In(OTf)₃ (10 mol%)Toluene110°C, 4h85 - 90%Lewis acid strongly activates carbonyl without side reactions[3].
Knoevenagel Piperidine (Cat.)EtOHReflux, 4h92%*Acetylation (protection) removes electron donation[5].

*Yield calculated over two steps (Protection → Condensation).

Validated Experimental Protocols

To ensure reproducibility and self-validation during your synthesis, utilize the following optimized protocols.

Protocol A: Lewis Acid-Catalyzed Schiff Base Formation

Rationale: This protocol bypasses the need for basic conditions, preventing phenoxide formation while highly activating the aldehyde via metal coordination[3].

  • Setup: Charge a flame-dried 50 mL round-bottom flask with 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol) and your target primary amine (1.1 mmol).

  • Solvation: Add anhydrous toluene (10 mL) to suspend the reactants. (Note: The starting material may not fully dissolve until heated).

  • Catalysis: Add Indium(III) triflate (In(OTf)₃) (10 mol%, 0.1 mmol) as the Lewis acid catalyst.

  • Water Removal: Attach a Dean-Stark apparatus filled with toluene and a reflux condenser to drive the equilibrium forward.

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Validation step: Monitor the consumption of the highly UV-active aldehyde via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Upon completion, cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NaHCO₃ (15 mL) to quench and remove the metal catalyst.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization (typically from EtOH).

Protocol B: Transient Protection-Condensation Strategy

Rationale: Masking the acidic phenol and pyrazole NH groups via acetylation converts them from electron-donating to electron-withdrawing, drastically increasing the electrophilicity of the formyl group for base-catalyzed Knoevenagel condensations[5].

  • Protection: Dissolve the substrate (1.0 mmol) in anhydrous pyridine (3 mL). Add acetic anhydride (2.5 mmol) dropwise at 0°C. Stir at room temperature for 2 hours. Quench with ice water, extract with EtOAc, and concentrate to yield the O,N-diacetylated intermediate. Validation step: Check for the disappearance of the broad OH/NH stretch (~3200 cm⁻¹) in crude IR.

  • Condensation: Dissolve the protected intermediate in EtOH (10 mL). Add the active methylene compound (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Reaction: Reflux for 3–4 hours until TLC indicates full conversion of the protected aldehyde.

  • One-Pot Deprotection: Add 2M NaOH (aq) (3 mL) directly to the reaction mixture and stir at room temperature for 1 hour to cleave the acetyl groups.

  • Isolation: Acidify the mixture carefully to pH 5-6 using 1M HCl to precipitate the final condensed product. Filter, wash with cold water, and dry under a vacuum.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules (MDPI), 2022.[Link]

  • Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach. RSC Advances / New Journal of Chemistry, 2015.[Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Reviews in Inorganic Chemistry / ResearchGate, 2011.[Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation. Molecules (MDPI), 2020.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and metabolomics, the unequivocal structural elucidation of novel chemical entities is paramount. 3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and metabolomics, the unequivocal structural elucidation of novel chemical entities is paramount. 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of significant interest, belonging to the pyrazole class of molecules that are scaffolds for a wide array of pharmacologically active agents. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only molecular weight information but also a detailed structural fingerprint through the analysis of fragmentation patterns.

This guide provides an in-depth, technically-grounded comparison of the anticipated mass spectrometric fragmentation patterns of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde. Rather than presenting a rigid protocol, we will dissect the molecule into its constituent functional groups—the 4-hydroxyphenyl ring, the pyrazole core, and the 4-carbaldehyde group—to understand how each contributes to the overall fragmentation cascade under common ionization techniques like Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding these individual contributions, researchers can more accurately interpret mass spectra, differentiate isomers, and identify related metabolites.

The Logic of Fragmentation: A Predictive Approach

The fragmentation of a molecular ion in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where bonds cleave to form the most stable possible fragment ions and neutral losses.[1][2] Energetically unstable molecular ions, particularly the radical cations (M+•) generated during Electron Ionization (EI), will readily dissociate.[2] The fragmentation pathways are dictated by the molecule's structure, with cleavages often initiated at heteroatoms, pi systems, or sterically strained bonds.

This guide will compare the expected fragmentation behavior arising from three key structural motifs within the target molecule:

  • The Pyrazole Core: Known for characteristic ring cleavage and loss of small nitrogen-containing molecules.

  • The Aromatic Aldehyde Group: Prone to specific alpha-cleavages.

  • The Hydroxyphenyl Substituent: Influences charge localization and can direct fragmentation pathways.

By comparing these patterns, we can build a composite, predictive model for the fragmentation of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde.

Comparative Analysis of Fragmentation Pathways

The overall fragmentation of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (Molecular Weight: 188.18 g/mol ) is a competition between pathways initiated at its different functional groups. The stability of the resulting fragment ions will determine the most abundant peaks in the spectrum.

Fragmentation Driven by the Aromatic Aldehyde

Aromatic aldehydes are known for characteristic fragmentation patterns, primarily involving cleavage of the bonds adjacent to the carbonyl group.[3][4]

  • α-Cleavage (Loss of H•): A very common fragmentation for aldehydes is the loss of a hydrogen radical from the carbonyl group, leading to a stable acylium ion. This typically results in a prominent [M-1]⁺ peak.[3][5] For our target molecule, this would correspond to a fragment at m/z 187.

  • α-Cleavage (Loss of CHO•): The loss of the entire formyl radical is also a characteristic pathway for aromatic aldehydes, resulting in an [M-29]⁺ peak.[3][4] This would generate a fragment at m/z 159, representing the stable 3-(4-hydroxyphenyl)-1H-pyrazole cation.

Expert Insight: The [M-1]⁺ peak is often highly diagnostic for aromatic aldehydes. Its high intensity is due to the resonance stabilization of the resulting acylium ion across the aromatic pyrazole system. The subsequent loss of CO (28 Da) from the [M-1]⁺ ion to yield a fragment at m/z 159 is also a highly probable and confirmatory fragmentation step.

Fragmentation Driven by the Pyrazole Core

The pyrazole ring itself has distinct fragmentation behaviors, which have been studied across various derivatives.[6][7]

  • Ring Cleavage (Loss of HCN): A predominant feature in the fragmentation of simple pyrazoles is the expulsion of a molecule of hydrogen cyanide (HCN, 27 Da).[7] This occurs after initial bond cleavage within the heterocyclic ring.

  • N-N Bond Scission: The nitrogen-nitrogen single bond is a potential cleavage site, though this is often suppressed when the nitrogen is part of an aromatic system.[6] However, subsequent fragmentation of larger ions can involve the breakdown of the pyrazole ring structure.

For 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde, direct loss of HCN from the molecular ion (m/z 188 -> m/z 161) is a possible pathway. More likely, this fragmentation will occur from one of the primary fragments, such as the [M-CHO]⁺ ion (m/z 159 -> m/z 132).

Fragmentation Driven by the Hydroxyphenyl Group

The hydroxyphenyl group primarily acts to stabilize charge and can participate in rearrangements.

  • Loss of CO: Phenolic compounds can undergo a loss of carbon monoxide (CO, 28 Da) after initial fragmentation, particularly from fragments where the phenolic ring is the primary charge carrier. For instance, if cleavage occurs between the pyrazole and the phenyl ring, the resulting hydroxyphenyl cation (m/z 93) could potentially lose CO to form a cyclopentadienyl cation (m/z 65).

A Synthesized Fragmentation Scheme

The interplay of these competing pathways dictates the final mass spectrum. The most probable major fragmentation pathways are initiated by the aldehyde group due to the formation of highly stable acylium ions.

Below is a table summarizing the predicted key fragment ions, their origin, and their diagnostic value.

m/z (Predicted) Proposed Structure / Identity Originating Pathway Diagnostic Value
188Molecular Ion [M]⁺•Ionization of parent moleculeConfirms molecular weight.
187[M-H]⁺α-cleavage of the aldehyde groupHigh. Characteristic of aromatic aldehydes.
160[M-CO]⁺• or [M-H-HCN]⁺Loss of CO from M⁺• or loss of HCN from [M-H]⁺Moderate. Confirms presence of carbonyl and pyrazole.
159[M-CHO]⁺α-cleavage of the aldehyde groupHigh. Loss of the formyl group.
131[M-CHO-CO]⁺Loss of CO from the m/z 159 fragmentModerate. Indicates hydroxyphenyl group.
132[M-CHO-HCN]⁺Loss of HCN from the m/z 159 fragmentHigh. Confirms the pyrazole core structure.
93[C₆H₅O]⁺Cleavage of the C-C bond between the ringsModerate. Indicates the hydroxyphenyl moiety.

Visualizing the Fragmentation Pathways

The logical flow of fragmentation can be best understood through pathway diagrams. The following Graphviz diagrams illustrate the most probable fragmentation cascades initiated from the molecular ion.

Primary Fragmentation from the Aldehyde Group

G M M+• (m/z 188) 3-(4-hydroxyphenyl)-1H- pyrazole-4-carbaldehyde M_minus_1 [M-H]+ (m/z 187) M->M_minus_1 - H• M_minus_29 [M-CHO]+ (m/z 159) M->M_minus_29 - CHO•

Caption: Initial alpha-cleavage pathways of the aldehyde.

Secondary Fragmentation Following Aldehyde Cleavage

G cluster_path1 Pathway from [M-H]+ cluster_path2 Pathway from [M-CHO]+ M_minus_1 [M-H]+ (m/z 187) M_minus_1_CO [M-H-CO]+ (m/z 159) M_minus_1->M_minus_1_CO - CO M_minus_29 [M-CHO]+ (m/z 159) M_minus_29_HCN [M-CHO-HCN]+ (m/z 132) M_minus_29->M_minus_29_HCN - HCN

Caption: Key secondary fragmentation routes.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To validate these predicted fragmentation patterns, a robust and self-validating experimental protocol is essential. The following provides a generalized workflow for both EI-MS and ESI-MS/MS analysis.

I. Sample Preparation
  • Solvent Selection: Dissolve the compound (0.1 - 1.0 mg/mL) in a high-purity solvent compatible with the ionization source.

    • For GC-EI-MS: Use a volatile solvent like Dichloromethane or Ethyl Acetate.

    • For LC-ESI-MS: Use a mixture of Acetonitrile and Water, or Methanol and Water. Adding a small amount of formic acid (0.1%) can aid protonation for positive ion mode ESI.[8]

  • Purity Check: Ensure sample purity using a primary technique like HPLC-UV or NMR before infusion to avoid misinterpretation of the mass spectrum.

II. Instrumentation and Data Acquisition (LC-ESI-MS/MS Example)

This method is highly suitable for non-volatile compounds and provides controlled fragmentation.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or an Orbitrap) is required for MS/MS experiments.[9]

  • Ionization Source: Utilize an Electrospray Ionization (ESI) source in positive ion mode to generate the protonated molecule [M+H]⁺ (m/z 189).

  • Full Scan (MS1):

    • Acquire a full scan spectrum to confirm the presence of the [M+H]⁺ ion at m/z 189.

    • Set the mass range appropriately (e.g., m/z 50-500).

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z 189) as the precursor ion for fragmentation.

    • Apply Collision-Induced Dissociation (CID) by introducing an inert gas (e.g., Argon or Nitrogen) into the collision cell.

    • Ramp the collision energy (e.g., from 10 to 40 eV) in successive experiments. This is a crucial step for self-validation; observing the systematic appearance and disappearance of fragment ions as collision energy changes helps confirm parent-daughter relationships.

  • Data Analysis: Analyze the resulting product ion spectrum to identify the key fragments as outlined in the comparative table above. High-resolution mass spectrometers will allow for the determination of elemental compositions for each fragment, greatly increasing confidence in structural assignments.[10]

III. Experimental Workflow Diagram

G Sample 1. Sample Prep (Compound in ACN/H₂O) LC 2. LC Infusion Sample->LC MS1 3. ESI-MS1 Scan (Isolate [M+H]⁺ at m/z 189) LC->MS1 MS2 4. MS/MS (CID) (Fragment m/z 189) MS1->MS2 DA 5. Data Analysis (Identify Fragments) MS2->DA SE 6. Structural Elucidation DA->SE

Caption: Standard workflow for LC-ESI-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is a predictable process governed by the competing fragmentation tendencies of its constituent functional groups. The aldehyde moiety is expected to dominate the initial fragmentation, leading to characteristic and abundant [M-H]⁺ and [M-CHO]⁺ ions. Subsequent fragmentation of these primary ions, particularly through the loss of HCN from the pyrazole core, provides a powerful secondary confirmation of the molecule's structure.

By comparing these expected patterns with experimentally acquired data, researchers can confidently identify this molecule and its analogues. The provided experimental workflow emphasizes a systematic approach to data acquisition that allows for self-validation of the results. This guide serves as a foundational tool for scientists engaged in the structural analysis of complex heterocyclic molecules, enabling more efficient and accurate drug development and metabolic research.

References
  • Journal of the Chemical Society B: Physical Organic. (1967). Electron-impact induced fragmentations of pyrazoles. [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. [Link]

  • science24.com. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. [Link]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Chromatography Online. (2026). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]

  • UAB. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • ResearchGate. (2018). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safe Handling of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

As researchers and drug development professionals, our work with novel chemical entities like 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is foundational to discovery. This compound, a versatile pyrazole derivative, s...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is foundational to discovery. This compound, a versatile pyrazole derivative, serves as a critical building block in medicinal chemistry and materials science.[1][2] However, its utility in synthesis is matched by a specific hazard profile that demands a rigorous and informed approach to safety.

This guide moves beyond generic safety data sheets to provide a practical, in-depth operational plan for handling this compound. My objective is to equip you not just with rules, but with the scientific rationale behind them, ensuring every step you take in the lab is a self-validating system of safety and precision.

Section 1: Hazard Assessment and Risk Analysis

Understanding the specific risks associated with 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is the first step in mitigating them. The compound's hazard profile stems from its constituent functional groups: the aromatic aldehyde and the hydroxyphenyl (phenolic) moiety. Based on available data, the compound is classified with several key hazards.[3][4]

Hazard ClassificationGHS Hazard CodeDescription of Risk
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin Corrosion/Irritation H315Causes skin irritation.[3][4][5][6]
Serious Eye Damage/Eye Irritation H319Causes serious eye irritation.[3][4][5][6][7]
Specific Target Organ Toxicity (Single Exposure) H335 / H336May cause respiratory irritation and may cause drowsiness or dizziness.[3][4][6]

The causality is clear: the aldehyde group is a known irritant to mucous membranes, explaining the respiratory and eye irritation warnings.[8] The phenolic group, combined with the overall structure, contributes to skin irritation and potential for dermal absorption.[3] Therefore, our primary goals are to prevent inhalation of the powder, avoid all skin and eye contact, and have a robust plan for accidental exposure.

Section 2: Personal Protective Equipment (PPE) Protocol

Engineering controls are our first and most critical line of defense. All handling of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][9] PPE serves as the essential final barrier.

The following table outlines the tiered PPE requirements for different laboratory operations.

Laboratory OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Double-gloved with nitrile gloves.Chemical splash goggles.[10]Full-sleeved lab coat.Not required inside a certified chemical fume hood.
Preparing Solutions (Dissolving) Single pair of nitrile gloves.Chemical splash goggles.[10]Full-sleeved lab coat.Not required inside a certified chemical fume hood.
Running Reactions & Transfers Nitrile or butyl rubber gloves.[8]Chemical splash goggles and a full-face shield.[8][11]Full-sleeved lab coat and a chemical-resistant apron.[11]Not required inside a certified chemical fume hood.
Spill Cleanup / Large Quantities (>5g) Butyl rubber gloves over nitrile gloves.Chemical splash goggles and a full-face shield.[8][11]Chemical-resistant suit or apron over a lab coat.[7]NIOSH-approved respirator with P95 or P1 particle filter if outside a fume hood.[4]

Key Protocol Steps & Rationale:

  • Hand Protection : Always inspect gloves for tears or defects before use.[4] For incidental contact (e.g., weighing, preparing solutions), nitrile gloves provide adequate protection. For extended contact during reactions or transfers, butyl rubber gloves offer superior resistance to aromatic compounds and aldehydes.[8][12] Use the proper glove removal technique to avoid contaminating your skin.

  • Eye & Face Protection : Standard safety glasses are insufficient as they do not protect from splashes or airborne powder.[10] Chemical splash goggles that form a seal around the eyes are mandatory for all operations.[6][11] When handling larger volumes or performing transfers where the risk of a splash is higher, a full-face shield must be worn in addition to goggles to protect the entire face.[8]

  • Body Protection : A full-sleeved, buttoned lab coat is the minimum requirement.[11] For procedures with a higher splash risk, a chemically resistant apron provides an additional layer of protection over your torso and legs.[11]

  • Contaminated Clothing : Immediately remove any clothing that becomes contaminated.[5][7] Do not take contaminated lab coats or other clothing home.

Section 3: Emergency Procedures Workflow

Preparedness is paramount. In the event of an exposure or spill, a clear, logical workflow ensures a swift and effective response.

In Case of Personal Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[7]

  • Skin Contact : Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[4][6] Remove all contaminated clothing.[7] If skin irritation occurs, seek medical advice.[6]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[6][13] If the person feels unwell, call a POISON CENTER or doctor immediately.[13]

  • Ingestion : Rinse the mouth thoroughly with water.[4][7] NEVER induce vomiting.[7] Seek immediate medical attention and show them the Safety Data Sheet.[4]

Spill Response Workflow:

The following workflow outlines the decision-making process for responding to a spill.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Is it >1g or outside of a fume hood? Start->Assess SmallSpill Small Spill Procedure (<1g, contained in hood) Assess->SmallSpill No LargeSpill Large Spill Procedure Assess->LargeSpill Yes DonPPE Don Full PPE: - Double Gloves (Butyl over Nitrile) - Goggles & Face Shield - Apron - Respirator (if needed) SmallSpill->DonPPE Evacuate Evacuate Immediate Area Alert Colleagues & Supervisor LargeSpill->Evacuate Evacuate->DonPPE Contain Cover with absorbent material (e.g., vermiculite or sand) Work from outside-in. DonPPE->Contain Collect Carefully sweep/scoop into a labeled hazardous waste container. Contain->Collect Decontaminate Wipe spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect->Decontaminate End Dispose of all materials as hazardous waste. Decontaminate->End

Caption: Decision workflow for spill response.

Section 4: Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance. All materials contaminated with 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde must be treated as hazardous chemical waste.[6][13]

Waste Segregation and Disposal Workflow:

Waste_Disposal_Workflow Start Waste Generated Decision Identify Waste Type Start->Decision Solid Solid Waste (Excess reagent, spill cleanup material) Decision->Solid Solid Liquid Liquid Waste (Reaction mixtures, solvent rinses) Decision->Liquid Liquid Consumables Contaminated Consumables (Gloves, weigh paper, pipette tips) Decision->Consumables Consumables SolidContainer Place in a clearly labeled, sealed hazardous solid waste container. Solid->SolidContainer LiquidContainer Place in a clearly labeled, sealed hazardous liquid waste container. (Check compatibility!) Liquid->LiquidContainer Consumables->SolidContainer End Store in designated satellite accumulation area for EHS pickup. SolidContainer->End LiquidContainer->End

Caption: Workflow for chemical waste disposal.

Procedural Steps:

  • Segregate Waste : Never mix different waste streams. This compound and its associated waste should not be mixed with other chemicals unless compatibility is confirmed.

  • Solid Waste : Place excess solid reagent, contaminated spill cleanup materials, and used consumables (gloves, weigh boats, etc.) into a designated, sealable, and clearly labeled hazardous solid waste container.[9]

  • Liquid Waste : Dispose of reaction mixtures and solvent rinses into a compatible, sealable, and clearly labeled hazardous liquid waste container.

  • Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde".

  • Storage : Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department.

By adhering to these detailed protocols, you can confidently and safely harness the synthetic potential of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde, ensuring the integrity of your research and the safety of yourself and your colleagues.

References

  • 3-(4-hydroxyphenyl)
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. LaboChem.
  • Safety d
  • SAFETY DATA SHEET for 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET for 3-Phenyl-1H-pyrazole-4-carboxaldehyde. Fisher Scientific.
  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department.
  • Chapter 10 – Personal Protective Equipment. Med.Navy.mil.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.
  • Personal Protective Equipment (PPE) Glove Comparison Chart. University of Delaware.
  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
  • SAFETY DATA SHEET for 3-(4-Methylphenyl)-1H-pyrazole-4-carboxaldehyde. Fisher Scientific.
  • Safety Data Sheet for Ethyl 5-amino-1-(3-nitrophenyl)
  • 3-(5-Ethyl-2-hydroxyphenyl)
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

Sources

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